Mcl-1 inhibitor 3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H52ClF2N5O7S |
|---|---|
分子量 |
820.4 g/mol |
IUPAC 名称 |
(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |
InChI |
InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4-/t28-,31+,34-,38-,40+/m0/s1 |
InChI 键 |
OCZBGAPIVMKKDK-AJXABVJASA-N |
手性 SMILES |
CN1CC/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F |
规范 SMILES |
CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to therapeutic resistance. Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of selective Mcl-1 inhibitors, focusing on their core molecular interactions, the ensuing cellular signaling pathways, and the experimental methodologies used to characterize these compounds.
Core Mechanism of Action: Competitive Binding and Apoptosis Induction
Mcl-1 inhibitors are small molecules designed to mimic the binding of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) to the hydrophobic groove of Mcl-1.[1][2] By competitively occupying this groove, these inhibitors disrupt the sequestration of the pro-apoptotic effector proteins Bak and Bax by Mcl-1.[1][3] This leads to the liberation of Bak and Bax, which then homo-oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability.[3][4] The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol triggers the activation of a cascade of caspases, ultimately leading to the execution of the intrinsic pathway of apoptosis.[4]
Quantitative Data on Key Mcl-1 Inhibitors
The following tables summarize the binding affinities and cellular potencies of three prominent Mcl-1 inhibitors: S63845, AZD5991, and AMG 176. This data is crucial for comparing their efficacy and selectivity.
Table 1: Binding Affinities of Mcl-1 Inhibitors
| Inhibitor | Target | Assay | Binding Affinity (Kd or Ki) |
| S63845 | Human Mcl-1 | Surface Plasmon Resonance (SPR) | Kd = 0.19 nM[5][6] |
| S63845 | Human Mcl-1 | - | Ki < 1.2 nM[7] |
| AZD5991 | Human Mcl-1 | Surface Plasmon Resonance (SPR) | Kd = 0.17 nM[8][9] |
| AZD5991 | Human Mcl-1 | FRET | Ki = 0.2 nM[8] |
| AMG 176 | Human Mcl-1 | - | Ki = 0.13 nM[4][10][11][12] |
| AMG 176 | Human Mcl-1 | - | Ki < 1 nM[13] |
Table 2: Cellular Potency of Mcl-1 Inhibitors
| Inhibitor | Cell Line | Assay | Potency (IC50 or EC50) |
| S63845 | AML Cell Lines | - | IC50 = 4-233 nM[6] |
| AZD5991 | MOLP-8 | Caspase Activation | EC50 = 33 nM[14] |
| AZD5991 | MV4-11 | Caspase Activation | EC50 = 24 nM[14] |
| AZD5991 | AMO1 | Cell Viability | EC50 = 22.9 nM[8] |
| AZD5991 | NCI-H23 | - | EC50 = 0.19 µM[8] |
| AMG 176 | OCI-LY1 | Cell Viability | IC50 = 0.21 µM[15] |
| AMG 176 | TMD8 | Cell Viability | IC50 = 1.45 µM[15] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental procedures is essential for a deeper understanding of the Mcl-1 inhibitor mechanism of action. The following diagrams, generated using the DOT language, illustrate these key concepts.
Detailed Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the mechanism of action of Mcl-1 inhibitors. Below are detailed protocols for three key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantitatively measure the binding kinetics and affinity (Kd) of an Mcl-1 inhibitor to the Mcl-1 protein.
Methodology:
-
Immobilization of Ligand:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant human Mcl-1 protein (ligand) is covalently immobilized onto the sensor chip surface.
-
Remaining active sites on the chip are blocked.
-
-
Analyte Injection:
-
A series of concentrations of the Mcl-1 inhibitor (analyte) are prepared in a suitable running buffer.
-
Each concentration is injected over the sensor chip surface, allowing the inhibitor to associate with the immobilized Mcl-1.
-
-
Dissociation:
-
Following the association phase, the running buffer is flowed over the chip to allow for the dissociation of the inhibitor from Mcl-1.
-
-
Data Analysis:
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.[12][16][17][18][19]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the Mcl-1 inhibitor directly binds to and stabilizes Mcl-1 within a cellular context.
Methodology:
-
Cell Treatment:
-
Intact cells are treated with either the Mcl-1 inhibitor or a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
-
Cell Lysis and Fractionation:
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
The amount of soluble Mcl-1 remaining in the supernatant at each temperature is quantified using methods such as Western blotting or ELISA.
-
-
Data Analysis:
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with an Mcl-1 inhibitor.
Methodology:
-
Cell Treatment:
-
Cancer cell lines are treated with varying concentrations of the Mcl-1 inhibitor for a specified duration.
-
-
Cell Staining:
-
The treated cells are harvested and washed with a binding buffer.
-
The cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
-
Data Analysis:
Conclusion
Mcl-1 inhibitors represent a promising class of targeted anticancer agents. Their mechanism of action is centered on the direct inhibition of the anti-apoptotic function of Mcl-1, thereby unleashing the endogenous apoptotic machinery within cancer cells. A thorough understanding of their molecular interactions, the resulting signaling pathways, and the robust experimental methodologies used for their characterization is paramount for the continued development and clinical application of these novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing the field of Mcl-1-targeted cancer therapy.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD5991 [openinnovation.astrazeneca.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Discovery and Synthesis of the Mcl-1 Inhibitor, S63845
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key resistance mechanism for many cancers, making it a high-priority target for therapeutic intervention. This guide provides a detailed overview of the discovery, synthesis, and characterization of S63845, a potent and selective Mcl-1 inhibitor.
Discovery of S63845: A Structure-Based Design Approach
The discovery of S63845 was the culmination of a structure-based drug design and optimization campaign. The process began with a high-throughput screen to identify initial hit compounds that could bind to the BH3-binding groove of Mcl-1.
A key initial hit was identified with a 5-aryl-1,3,4-oxadiazole-2-thione core. This scaffold was then systematically optimized through iterative cycles of chemical synthesis, in vitro testing, and X-ray crystallography to improve potency and selectivity against other Bcl-2 family members. This effort led to the development of S63845, which demonstrated high affinity and specificity for Mcl-1.
Chemical Synthesis of S63845
The synthesis of S63845 involves a multi-step process, which is a testament to the chemical ingenuity required to create such a complex molecule. A representative synthetic route is outlined below. The process generally starts from commercially available building blocks and employs standard organic chemistry transformations.
Experimental Protocols
A variety of biophysical and cell-based assays were employed to characterize the activity of S63845.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay was used to measure the binding affinity of S63845 to Mcl-1 in a competitive binding format.
-
Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BIM BH3 peptide.
-
Protocol:
-
Recombinant human Mcl-1 protein is mixed with a biotinylated BIM BH3 peptide and the test compound (S63845).
-
The mixture is incubated to allow for binding to reach equilibrium.
-
A europium cryptate-labeled streptavidin and an allophycocyanin-labeled anti-tag antibody are added.
-
The HTRF signal is read on a compatible plate reader. A decrease in the signal indicates displacement of the BIM peptide by the inhibitor.
-
Surface Plasmon Resonance (SPR)
SPR was utilized to determine the binding kinetics (on- and off-rates) of S63845 to Mcl-1.
-
Principle: This technique measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to immobilized Mcl-1 protein.
-
Protocol:
-
Recombinant Mcl-1 is immobilized on a sensor chip.
-
A series of concentrations of S63845 in a running buffer are flowed over the chip surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Viability and Apoptosis Assays
The cellular activity of S63845 was assessed in various cancer cell lines.
-
Principle: These assays measure the ability of S63845 to induce cell death, typically through the activation of the apoptotic pathway.
-
Protocol (Example using a caspase-based assay):
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a dilution series of S63845 for a specified period (e.g., 24, 48, or 72 hours).
-
A reagent containing a luminogenic caspase substrate is added to the cells.
-
The luminescence, which is proportional to caspase activity and apoptosis, is measured using a luminometer.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for S63845.
| Assay | Parameter | Value |
| HTRF Binding Assay | Ki (Mcl-1) | 0.19 nM |
| SPR | Kd (Mcl-1) | 0.13 nM |
| Isothermal Titration Calorimetry (ITC) | Kd (Mcl-1) | 0.4 nM |
Table 1: In Vitro Binding Affinity of S63845 to Mcl-1.
| Protein | Selectivity (Ki-fold vs Mcl-1) |
| Bcl-2 | > 10,000 |
| Bcl-xL | > 10,000 |
| Bcl-w | > 10,000 |
| Bfl-1 | > 1,000 |
Table 2: Selectivity Profile of S63845 against other Bcl-2 Family Members.
| Cell Line | EC50 |
| MOLM-13 (AML) | 1 nM |
| MV-4-11 (AML) | 3 nM |
| H929 (Multiple Myeloma) | 7 nM |
Table 3: Cellular Activity of S63845 in Mcl-1 Dependent Cancer Cell Lines.
Visualizations
Mcl-1 Signaling Pathway
Mcl-1 Inhibitors: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical and compelling target in oncology. As an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, its overexpression is a key mechanism enabling cancer cells to evade programmed cell death, contributing to tumor progression and resistance to a wide array of cancer therapies.[1][2][3] The development of small-molecule inhibitors that can specifically block the function of Mcl-1 is therefore a highly pursued strategy in modern drug discovery.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of several key classes of Mcl-1 inhibitors. It is intended for researchers, scientists, and drug development professionals actively working in this field. The guide summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the core principles driving the design and optimization of potent and selective Mcl-1 inhibitors.
The Central Role of Mcl-1 in Apoptosis Regulation
Mcl-1 is a crucial regulator of the intrinsic apoptosis pathway, primarily by sequestering the pro-apoptotic "effector" proteins BAK and BAX, thereby preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[4][5] The activity and stability of Mcl-1 are tightly regulated by various signaling pathways, including those mediated by c-Jun N-terminal kinase (JNK) and glycogen synthase kinase 3 (GSK3), which can lead to its proteasomal degradation.[6][7] The development of BH3 mimetics, small molecules that mimic the BH3 domain of pro-apoptotic proteins, aims to disrupt the Mcl-1:BAK/BAX interaction, unleashing the apoptotic cascade in cancer cells.[3]
Structure-Activity Relationship of Key Mcl-1 Inhibitor Scaffolds
The discovery of potent and selective Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptive nature of the BH3-binding groove.[8] However, advances in fragment-based screening, structure-based design, and the exploration of diverse chemical scaffolds have led to the development of clinical candidates.[2][8] This section explores the SAR of prominent Mcl-1 inhibitor classes.
Thienopyrimidine Derivatives (e.g., S63845)
Fragment screening and structure-guided optimization led to the discovery of the thienopyrimidine scaffold, which yielded the highly potent and selective inhibitor S63845.[9] The SAR studies for this class revealed that introducing hindered rotation along a biaryl axis was crucial for achieving high selectivity against other Bcl-2 family members like Bcl-2 and Bcl-xL.[9] Offsetting the negative charge of the anchoring carboxylate group was also key to improving cellular activity.[9]
Macrocyclic Inhibitors (e.g., AZD5991)
A macrocyclization strategy was employed to lock the "U-shaped" bioactive conformation of an earlier lead compound, significantly reducing the entropic penalty of binding and boosting affinity.[10] This approach led to the development of AZD5991, a macrocyclic inhibitor with sub-nanomolar affinity for Mcl-1.[11][12] Further SAR exploration within this series demonstrated that fine-tuning physicochemical properties could lead to candidates with balanced profiles suitable for further development.[13]
Indole-based Scaffolds (e.g., AMG-176)
Indole-based scaffolds have been extensively explored, leading to potent inhibitors like AMG-176.[14][15] SAR studies on related indole acids revealed that substitutions at the 3-, 4-, and 6-positions of the indole ring are generally well-tolerated or beneficial.[8] The carboxylic acid at the 2-position of the indole often serves as a critical anchor, forming a key hydrogen bond with a conserved arginine residue in the Mcl-1 binding groove.[16]
Quantitative SAR Data Summary
The following tables summarize the binding affinities and cellular activities of representative Mcl-1 inhibitors from different chemical scaffolds. These data are compiled from various biochemical and cell-based assays and provide a basis for comparing the potency and selectivity of these compounds.
Table 1: Biochemical Binding Affinity of Selected Mcl-1 Inhibitors
| Compound | Scaffold | Target | Assay Type | Binding Affinity (Ki/Kd) | Selectivity | Reference(s) |
| S63845 | Thienopyrimidine | Human Mcl-1 | SPR | 0.19 nM (Kd) | Selective vs. Bcl-2/Bcl-xL | [17][18] |
| Mouse Mcl-1 | SPR | ~6-fold lower affinity | [18] | |||
| AZD5991 | Macrocycle | Human Mcl-1 | SPR | 0.17 nM (Kd) | >10,000-fold vs. Bcl-2 family | [12][19] |
| Mouse Mcl-1 | - | ~25-fold lower affinity | [11] | |||
| AMG-176 | Indole/Macrocycle | Human Mcl-1 | - | 0.13 nM (Ki) | Selective | [20][21] |
| UMI-77 | Indole Derivative | Mcl-1 | FP | 0.49 µM (Ki) | >10-fold vs. Bcl-xL | [22] |
SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.
Table 2: Cellular Activity of Selected Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | Potency (EC50/GI50) | Mechanism | Reference(s) |
| S63845 | H929 (Multiple Myeloma) | Cell Viability | <100 nM | BAX/BAK-dependent apoptosis | [23] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Activation | 33 nM (EC50, 6h) | Bak-dependent apoptosis | [19] |
| MV4;11 (AML) | Caspase Activation | 24 nM (EC50, 6h) | Bak-dependent apoptosis | [19] | |
| AMG-176 | OPM-2 (Multiple Myeloma) | Cell Viability | Potent | Induces apoptosis | [14] |
| Compound 26 | NCI-H929 (Multiple Myeloma) | Cell Proliferation | 120 nM (GI50) | Caspase activation | [24][25] |
AML: Acute Myeloid Leukemia.
Key Experimental Protocols
Accurate and reproducible assessment of inhibitor potency and mechanism of action is fundamental to SAR studies. Below are detailed methodologies for key assays cited in Mcl-1 inhibitor research.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1 by competing with a fluorescently labeled BH3 peptide.
-
Objective: To determine the inhibitor's Ki value for Mcl-1.
-
Materials:
-
Recombinant human Mcl-1 protein (e.g., His-tagged).
-
Fluorescently labeled BH3 peptide probe (e.g., biotinylated-BIM BH3 peptide).
-
Terbium-cryptate labeled streptavidin (donor fluorophore).
-
d2-labeled anti-His antibody (acceptor fluorophore).
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 1 mM DTT).
-
Test compounds serially diluted in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing Mcl-1 protein, biotinylated-BIM BH3 peptide, and Tb-streptavidin in assay buffer.
-
Add 4 µL of the master mix to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Prepare a solution of d2-labeled anti-His antibody in assay buffer.
-
Add 4 µL of the antibody solution to each well.
-
Incubate for another specified time (e.g., 2-4 hours) at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Calculate the 665/620 nm ratio and plot the data against inhibitor concentration.
-
Determine IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Mcl-1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. practicalfragments.blogspot.com [practicalfragments.blogspot.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AZD5991 (AZD-5991) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 15. medkoo.com [medkoo.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. AZD5991 [openinnovation.astrazeneca.com]
- 20. AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. apexbt.com [apexbt.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 Inhibitor 3: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death. Its overexpression is implicated in the survival and therapeutic resistance of a wide range of human cancers, making it a prime target for novel anticancer therapies. This technical guide provides an in-depth analysis of Mcl-1 inhibitor 3, a potent and orally active macrocyclic inhibitor of Mcl-1. We will delve into its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.
Chemical Structure and Properties
This compound is a macrocyclic compound with the following properties:
Chemical Structure:
(Image for illustrative purposes, based on publicly available data for CAS 2376774-73-9)
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high-affinity binding to Mcl-1 and its potent anti-proliferative and pro-apoptotic activity.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 0.061 nM | Mcl-1 HTRF/TR-FRET Assay | [1] |
| Cellular Potency (IC₅₀) | 19 nM | OPM-2 Cell Viability Assay | [1] |
| In Vivo Efficacy | Dose | Result | Model | Reference |
| Tumor Growth Inhibition | 30 mg/kg (oral) | 44% TGI | Mouse Xenograft | [1] |
| Tumor Regression | 60 mg/kg (oral) | 34% Regression | Mouse Xenograft | [1] |
| Bak Activation | 30 mg/kg (oral) | 8-fold increase | OPM-2 Luc Assay in nude mice | [1] |
| Bak Activation | 60 mg/kg (oral) | 14-fold increase | OPM-2 Luc Assay in nude mice | [1] |
Mechanism of Action
This compound exerts its pro-apoptotic effect by directly binding to the BH3-binding groove of the Mcl-1 protein. This high-affinity interaction displaces pro-apoptotic proteins, such as Bak, that are sequestered by Mcl-1. The release and subsequent activation of Bak leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[5][6][7][8]
Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of this compound.
Caption: this compound disrupts the Mcl-1/Bak complex, initiating apoptosis.
Experimental Protocols
Mcl-1 HTRF/TR-FRET Assay
This assay quantifies the binding affinity of this compound to the Mcl-1 protein.
Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are assays that measure the proximity of two molecules. In this context, a terbium-labeled donor (e.g., anti-His tag antibody binding to a His-tagged Mcl-1) and a dye-labeled acceptor (e.g., a fluorescently labeled peptide that binds to Mcl-1) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer from a concentrated stock.
-
Dilute the terbium-labeled donor and dye-labeled acceptor in the assay buffer.
-
Prepare a stock solution of Mcl-1 protein in the assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the test compound (this compound) or vehicle control.
-
Add the dye-labeled acceptor peptide.
-
Add the Mcl-1 protein to all wells except the negative control.
-
Add the terbium-labeled donor antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a microplate reader capable of TR-FRET measurements, with excitation at the donor's excitation wavelength and emission measured at both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the Ki value.
-
OPM-2 Cell Viability Assay
This assay determines the cytotoxic effect of this compound on the OPM-2 multiple myeloma cell line.
Principle: Cell viability assays, such as those using MTT, XTT, or CellTiter-Glo, measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.
Protocol (using a luminescent ATP-based assay like CellTiter-Glo):
-
Cell Culture:
-
Culture OPM-2 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure (96-well plate format):
-
Seed OPM-2 cells at a predetermined density in each well.
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
In Vivo Bak Activation Assay (Electrochemiluminescence-based)
This assay measures the activation of the pro-apoptotic protein Bak in response to treatment with this compound in a mouse model.
Principle: Electrochemiluminescence (ECL) is a highly sensitive detection method. In this assay, OPM-2 cells engineered to express a luciferase reporter (OPM-2 Luc) are used. The activation of Bak can be detected using a specific antibody that recognizes the activated conformation of Bak. This antibody is labeled with an ECL-active tag. The amount of activated Bak is then quantified by measuring the light emitted upon electrochemical stimulation.
Protocol:
-
Animal Model:
-
Subcutaneously inject OPM-2 Luc cells into nude mice.
-
Allow tumors to establish.
-
-
Treatment:
-
Administer this compound orally at various doses (e.g., 10, 30, 60 mg/kg).
-
Include a vehicle control group.
-
-
Sample Collection and Preparation:
-
After a specified time (e.g., 6 hours), euthanize the mice and excise the tumors.
-
Prepare tumor lysates under non-denaturing conditions.
-
-
ECL Assay:
-
Use a sandwich immunoassay format on an ECL-compatible plate.
-
Coat the plate with a capture antibody specific for total Bak.
-
Add the tumor lysates to the wells.
-
Add a detection antibody that specifically recognizes the activated conformation of Bak, labeled with an ECL tag (e.g., a ruthenium complex).
-
Wash the plate to remove unbound reagents.
-
Add an ECL read buffer and measure the light emission in an ECL plate reader.
-
-
Data Analysis:
-
The intensity of the ECL signal is proportional to the amount of activated Bak.
-
Normalize the results to the total protein concentration in the lysates.
-
Calculate the fold-change in Bak activation compared to the vehicle-treated control group.
-
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Workflow for characterizing this compound from in vitro to in vivo.
Conclusion
This compound is a highly potent, orally bioavailable, macrocyclic inhibitor of Mcl-1. Its ability to disrupt the Mcl-1/Bak interaction and induce apoptosis in cancer cells, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic agent for Mcl-1-dependent malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other Mcl-1 targeted therapies.
References
- 1. This compound | BCL | TargetMol [targetmol.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | Mcl-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 5. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Mcl-1 Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Mcl-1 Inhibitor 3, a potent and orally active macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). The information presented is collated from publicly available data and scientific literature, primarily referencing the work of Rescourio et al. in the Journal of Medicinal Chemistry. In the primary literature, this compound is referred to as "compound 1".
Quantitative Data Summary
The in vitro activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its high affinity and potent inhibitory effects.
Table 1: Biochemical Assay Data
| Assay Type | Parameter | Value |
| Mcl-1 HTRF/TR-FRET | Ki | 0.061 nM |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Parameter | Value |
| OPM-2 (Multiple Myeloma) | Cell Viability | IC50 | 19 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following are representative protocols for the assays used to characterize this compound.
Mcl-1 Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to quantify the binding affinity of an inhibitor to its target protein. It measures the disruption of the interaction between Mcl-1 and a pro-apoptotic partner (e.g., a BH3 peptide) by the inhibitor.
Principle: The assay utilizes two fluorophores, a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), conjugated to the interacting partners. When the partners are in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Recombinant human Mcl-1 protein
-
Biotinylated BH3 peptide (e.g., from Bim or Bak)
-
Terbium cryptate-conjugated streptavidin (donor)
-
XL665-conjugated anti-tag antibody (e.g., anti-His) (acceptor)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant Mcl-1 protein, biotinylated BH3 peptide, and the serially diluted inhibitor.
-
Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add the detection reagents: Terbium cryptate-conjugated streptavidin and XL665-conjugated anti-tag antibody.
-
Incubate for another period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
OPM-2 Cell Viability Assay
This cell-based assay determines the cytotoxic or cytostatic effect of the inhibitor on a cancer cell line known to be dependent on Mcl-1 for survival.
Principle: Cell viability is assessed using a reagent such as resazurin (e.g., CellTiter-Blue) or a tetrazolium salt (e.g., MTT, WST-1), which is metabolically reduced by viable cells to a fluorescent or colored product. The amount of product is directly proportional to the number of living cells.
Materials:
-
OPM-2 multiple myeloma cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well or 384-well clear-bottom cell culture plates
Procedure:
-
Seed OPM-2 cells at a predetermined density in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the serially diluted inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a period sufficient for color or signal development (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the characterization of this compound.
Mcl-1 in the Intrinsic Apoptosis Pathway
Caption: Mcl-1's role in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro characterization of this compound.
Logical Relationship in TR-FRET Assay
Preclinical Evaluation of Mcl-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of human cancers. Its overexpression is frequently associated with tumorigenesis, resistance to conventional chemotherapies, and poor patient prognosis. Consequently, the development of small molecule inhibitors that directly target Mcl-1 represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical evaluation of selective Mcl-1 inhibitors, focusing on key in vitro and in vivo methodologies, and presenting a summary of quantitative data for prominent investigational compounds.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, particularly Bak and Bax. This interaction prevents the oligomerization of Bak and Bax at the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and the subsequent activation of the intrinsic apoptotic cascade. Mcl-1 inhibitors are designed to fit into the BH3-binding groove of the Mcl-1 protein, competitively displacing pro-apoptotic partners. This disruption liberates Bak and Bax, allowing them to form pores in the mitochondrial membrane, leading to the activation of caspases and ultimately, programmed cell death.
Engaged in Discovery: A Technical Guide to Mcl-1 Inhibitor Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein frequently overexpressed in a variety of cancers, contributing to tumor progression and resistance to therapy.[1] As a key member of the B-cell lymphoma-2 (Bcl-2) protein family, Mcl-1 sequesters pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptosis pathway.[1] The development of small molecule inhibitors that directly target Mcl-1 represents a promising therapeutic strategy. A crucial aspect of the preclinical development of these inhibitors is the robust demonstration of target engagement in a cellular context. This guide provides an in-depth overview of the core methodologies used to confirm and quantify the interaction of inhibitors with Mcl-1 within the cell.
Quantitative Analysis of Mcl-1 Inhibitor Activity
A comparative analysis of the potency of various Mcl-1 inhibitors is essential for lead optimization and candidate selection. The following table summarizes key quantitative data for several known Mcl-1 inhibitors, including the specific "Mcl-1 inhibitor 3".
| Inhibitor | Assay Type | Parameter | Value | Cell Line (if applicable) |
| This compound | TR-FRET | Kᵢ | 0.061 nM | - |
| This compound | Cell Viability | IC₅₀ | 19 nM | OPM-2 |
| S63845 | - | Kᵈ | 0.19 nM | - |
| AMG-176 | - | - | - | - |
| AZD5991 | - | - | - | - |
| A-1210477 | CETSA | - | - | - |
| ABT-737 | CETSA | - | - | - |
| S1 | CETSA | - | - | - |
| AT-101 | CETSA | - | - | - |
| UMI-77 | - | - | - | - |
| UMI-212 | - | - | - | - |
| UMI-36 | - | - | - | - |
| TW-37 | - | - | - | - |
Core Experimental Protocols for Target Engagement
Verifying that a small molecule interacts with its intended intracellular target is a cornerstone of drug discovery. The following sections detail the methodologies for key target engagement assays applicable to Mcl-1 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells and tissues. The principle is based on the ligand-induced stabilization of the target protein upon heating.[2]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., A549) to a suitable confluency.
-
Treat cells with the Mcl-1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1 hour) at 37°C to allow for compound uptake.[3]
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., phenol-free DMEM with Glutamax).[3]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[2] A temperature gradient is used to determine the melting curve of Mcl-1.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[2]
-
-
Protein Quantification:
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique used to measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[5] In a competitive FP assay, an unlabeled inhibitor competes with the tracer for binding to the target protein, leading to a decrease in the polarization signal.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).[6]
-
Synthesize or obtain a fluorescently labeled peptide derived from a known Mcl-1 binding partner (e.g., a BH3 domain peptide).
-
Purify recombinant Mcl-1 protein.
-
-
Assay Setup:
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve, which can then be used to calculate the binding affinity (Kᵢ) of the inhibitor.[6]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-ligand interactions.[8]
Experimental Protocol:
-
Chip Preparation:
-
Immobilize purified Mcl-1 protein onto a sensor chip surface using standard amine coupling chemistry.[9]
-
A reference surface without the protein or with an irrelevant protein should be prepared for background subtraction.
-
-
Binding Analysis:
-
Inject a series of concentrations of the Mcl-1 inhibitor in a suitable running buffer over the sensor and reference surfaces.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of the inhibitor binding to the immobilized Mcl-1.[9]
-
-
Regeneration:
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-inhibitor interaction (e.g., a low pH buffer) to prepare for the next injection.[9]
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
In-Cell Western Blotting
In-Cell Western (ICW) is a quantitative immunofluorescence method performed in a microplate format that can be used to measure changes in protein levels and post-translational modifications within cells.[10] For Mcl-1, this can be used to assess the inhibitor's effect on Mcl-1 phosphorylation, a key regulatory mechanism.[11][12]
Experimental Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.[10]
-
Treat the cells with the Mcl-1 inhibitor at desired concentrations and for various time points.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody specific for total Mcl-1 or a phospho-specific Mcl-1 antibody (e.g., targeting Ser159/Thr163).[13]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Signal Detection and Quantification:
-
Scan the plate using an imaging system that can detect the fluorescent signal.
-
Normalize the signal for the protein of interest to a housekeeping protein (e.g., GAPDH) to account for variations in cell number.[10]
-
Visualizing the Mcl-1 Signaling Pathway and Experimental Workflows
Understanding the cellular context in which Mcl-1 operates is crucial for interpreting the effects of its inhibitors. The following diagrams, generated using the DOT language, visualize the Mcl-1 signaling pathway and the workflows of the key target engagement assays.
Caption: Mcl-1 Signaling Pathway and Apoptosis Regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using CETSA assay and a mathematical model to reveal dual Bcl-2/Mcl-1 inhibition and on-target mechanism for ABT-199 and S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 6. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Mcl-1 (Ser159/Thr163) Antibody | Cell Signaling Technology [cellsignal.com]
In-depth Technical Guide: Binding Affinity and Kinetics of the Mcl-1 Inhibitor AMG 176
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the development and resistance of various human cancers, making it a prime therapeutic target.[1] The development of small-molecule inhibitors that can specifically target the BH3-binding groove of Mcl-1 is a promising strategy in oncology.
This technical guide focuses on the binding affinity and kinetics of AMG 176 , a potent, selective, and orally bioavailable Mcl-1 inhibitor that has entered clinical trials. While the initial query was for "Mcl-1 inhibitor 3," this term is often a generic catalog name. To provide a comprehensive and data-rich resource, this guide will detail the properties of the well-characterized and clinically relevant compound AMG 176.
Binding Affinity and Kinetics of AMG 176
AMG 176 and its related analogs, such as AM-8621, exhibit picomolar affinity for human Mcl-1, with high selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL.[2][3] The binding of AMG 176 to the BH3-binding groove of Mcl-1 disrupts the interaction of Mcl-1 with pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptosis pathway.[4]
Data Presentation: Quantitative Binding Data for AMG 176 and Analogs
| Compound | Target | Assay Type | Affinity (Ki) | IC50 | Reference |
| AMG 176 | Human Mcl-1 | Not Specified | 0.06 nM | [3] | |
| AMG 176 | Human Mcl-1 | Not Specified | 0.13 nM | [5] | |
| AM-8621 | Human Mcl-1 | Not Specified | Picomolar | [2] | |
| AM-8621 | Mcl-1/BAK Interaction | Split-Luciferase Complementation | 43 nM | [2] | |
| AMG 176 | Bcl-2 | Not Specified | 0.95 µM | [3] | |
| AMG 176 | Bcl-xL | Not Specified | 0.7 µM | [3] |
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a key node in the intrinsic apoptotic pathway, where it sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and inducing cell death. The inhibition of Mcl-1 by AMG 176 frees BAK and BAX, leading to the initiation of apoptosis.
Caption: Mcl-1 signaling pathway and the mechanism of action of AMG 176.
Experimental Protocols
The characterization of the binding affinity and mechanism of action of AMG 176 involves several key biochemical and cell-based assays.
Split-Luciferase Complementation Assay
This assay is used to measure the disruption of the Mcl-1/BAK protein-protein interaction in a cellular context.[2]
Principle: The enzyme luciferase is split into two non-functional fragments, which are fused to Mcl-1 and BAK, respectively. When Mcl-1 and BAK interact, the luciferase fragments are brought into proximity, reconstituting the active enzyme and generating a luminescent signal. An inhibitor that disrupts this interaction will lead to a decrease in the luminescent signal.
Methodology:
-
Construct Generation: Create expression vectors for Mcl-1 fused to one fragment of luciferase and BAK fused to the other.
-
Cell Transfection: Co-transfect HEK293M cells with the Mcl-1 and BAK fusion constructs.
-
Compound Treatment: Treat the transfected cells with varying concentrations of AMG 176 or its analogs.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The decrease in signal intensity is proportional to the inhibition of the Mcl-1/BAK interaction.
Caption: Workflow for the Split-Luciferase Complementation Assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying protein-protein interactions in a high-throughput format and were likely used in the initial screening for Mcl-1 inhibitors.
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescent dye). One interacting protein (e.g., Mcl-1) is labeled with the donor and the other (e.g., a BH3 peptide) with the acceptor. When they bind, the proximity of the fluorophores allows for FRET. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare purified, tagged Mcl-1 protein and a biotinylated BH3 peptide (e.g., from BIM).
-
Assay Setup: In a microplate, combine the Mcl-1 protein with an anti-tag antibody conjugated to the donor fluorophore (e.g., anti-His-Europium).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor, such as AMG 176.
-
Peptide Addition: Add the biotinylated BH3 peptide along with streptavidin conjugated to the acceptor fluorophore.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
Caption: Workflow for a competitive TR-FRET binding assay.
Surface Plasmon Resonance (SPR)
While specific SPR data for AMG 176 was not found in the initial search, this is a standard technique for measuring binding kinetics.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
General Protocol:
-
Ligand Immobilization: Covalently immobilize purified Mcl-1 protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the inhibitor (e.g., AMG 176) over the chip surface.
-
Data Collection: Monitor the binding and dissociation in real-time by recording the SPR signal (measured in Resonance Units, RU).
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine kon, koff, and KD.
Isothermal Titration Calorimetry (ITC)
ITC is another powerful technique for characterizing the thermodynamics of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (Mcl-1), and the resulting heat changes are measured.
General Protocol:
-
Sample Preparation: Prepare solutions of purified Mcl-1 and the inhibitor in the same buffer.
-
ITC Experiment: Place the Mcl-1 solution in the sample cell of the calorimeter and the inhibitor solution in the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the Mcl-1 solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
AMG 176 is a highly potent and selective Mcl-1 inhibitor with picomolar affinity for its target. Its mechanism of action involves the disruption of the Mcl-1/pro-apoptotic protein interaction, leading to the induction of apoptosis. The binding affinity and cellular activity of AMG 176 have been rigorously characterized using a variety of biochemical and cell-based assays, including split-luciferase complementation and likely TR-FRET assays. The detailed understanding of its binding characteristics and mechanism of action provides a strong rationale for its continued development as a promising therapeutic agent for Mcl-1-dependent cancers.
References
- 1. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Mcl-1 in Apoptosis and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a distinguished member of the B-cell lymphoma 2 (Bcl-2) family of proteins, stands as a critical regulator of programmed cell death, or apoptosis. Its dysregulation is a hallmark of numerous malignancies, contributing significantly to tumor initiation, progression, and resistance to therapy. This technical guide provides an in-depth exploration of the multifaceted role of Mcl-1 in apoptosis and its implications in oncology, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Mcl-1: A Guardian Against Apoptosis
Mcl-1 is a potent anti-apoptotic protein that is essential for the survival of various cell types.[1] Its primary function is to inhibit the intrinsic pathway of apoptosis, a tightly regulated process that culminates in cell death in response to a variety of cellular stresses. Mcl-1 executes this pro-survival role by binding to and sequestering pro-apoptotic effector proteins, primarily Bak and Bax.[2][3] This interaction prevents the oligomerization of Bak and Bax, a critical step for the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, which triggers the caspase cascade and cellular demise.[4]
Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 is a labile protein with a short half-life, estimated to be between 1 to 3 hours, allowing for rapid modulation of its levels in response to cellular signals.[5][6] This transient nature positions Mcl-1 as a key sensor and rapid responder to survival and death cues.
The Intricate Regulation of Mcl-1 Expression and Activity
The cellular levels and activity of Mcl-1 are meticulously controlled at multiple levels, including transcription, post-transcription, translation, and post-translation, making it a highly dynamic regulator of cell fate.
Transcriptional Control
The transcription of the MCL1 gene is initiated by a diverse array of signaling pathways activated by cytokines, growth factors, and stress signals.[1][7] Key transcription factors such as STAT3, CREB, and HIF-1 have been shown to bind to the MCL1 promoter and drive its expression, thereby promoting cell survival.[8]
Post-Transcriptional and Translational Regulation
Mcl-1 expression is also regulated at the level of mRNA stability and translation. RNA-binding proteins and microRNAs can influence the half-life of MCL1 mRNA.[1][8] Furthermore, the translation of Mcl-1 is controlled by pathways such as the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer.[9]
Post-Translational Modifications: A Complex Web of Control
The stability and function of the Mcl-1 protein are profoundly influenced by a variety of post-translational modifications, most notably phosphorylation and ubiquitination.
Phosphorylation: Mcl-1 can be phosphorylated at multiple sites by various kinases, including ERK, JNK, and GSK3β.[10][11] Phosphorylation can have opposing effects on Mcl-1 stability. For instance, phosphorylation by ERK can stabilize Mcl-1, while phosphorylation by GSK3β often primes it for degradation.[7][11]
Ubiquitination and Proteasomal Degradation: The short half-life of Mcl-1 is primarily attributed to its degradation via the ubiquitin-proteasome system.[12] Several E3 ubiquitin ligases, including Mule/ARF-BP1, Fbw7, and β-TrCP, have been identified to target Mcl-1 for ubiquitination and subsequent degradation by the proteasome.[11][12] Conversely, deubiquitinases (DUBs) such as USP9X can remove ubiquitin chains from Mcl-1, thereby stabilizing the protein and promoting cell survival.[13]
Mcl-1 Signaling Pathways
The intricate network of interactions governing Mcl-1's function is central to its role in apoptosis.
Mcl-1 in Cancer: An Oncogenic Driver and Therapeutic Target
The overexpression of Mcl-1 is a frequent event in a wide range of human cancers, including hematological malignancies and solid tumors.[14][15] Elevated Mcl-1 levels are often associated with poor prognosis, resistance to conventional chemotherapy and targeted agents, and tumor relapse.[1][13] In many cancer cells, this overexpression creates a dependency on Mcl-1 for survival, a phenomenon known as "Mcl-1 addiction." This dependency makes Mcl-1 an attractive therapeutic target.
Quantitative Data on Mcl-1
Table 1: Mcl-1 Expression in Cancer
| Cancer Type | Mcl-1 Expression Status | Reference |
| Pancreatic Cancer | Overexpressed in tumor tissue compared to adjacent normal tissue. | [12] |
| Colorectal Cancer | Significantly increased in rectal tumors. High expression correlates with longer survival in some cases. | [7] |
| Cervical Cancer | Overexpressed in cancer tissue compared to normal tissue; associated with tumor size and lymph node involvement. | [13] |
| Multiple Myeloma | Protein expression increased in newly diagnosed and relapsed patients. | [14] |
| Acute Myeloid Leukemia (AML) | Overexpression identified in chemotherapy-relapsed AML. | [14] |
Table 2: Binding Affinities of Mcl-1 and Inhibitors
| Interacting Partner/Inhibitor | Binding Affinity (Kd or Ki) | Method | Reference |
| p53 TAD | ~10-20 µM (Kd) | Isothermal Titration Calorimetry | [16] |
| p53 DBD | mM range (Kd) | Isothermal Titration Calorimetry | [16] |
| S63845 (Mcl-1 Inhibitor) | 0.19 nM (Kd) | Not Specified | [17] |
| AZD5991 (Mcl-1 Inhibitor) | 200 pM (Ki) | Not Specified | [11] |
| BH3 domain of various proteins | ≤50 nM (KD) | Not Specified | [18] |
Table 3: IC50 Values of Mcl-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 | Reference |
| S63845 | Small Cell Lung Cancer (SCLC) | 23 to 78 nM | [15] |
| S63845 | Acute Myeloid Leukemia (AML) | 4–233 nM | [14] |
| Cryptosphaerolide | Colon Cancer (HCT-116) | 4.5 µM | [14] |
| AZD5991 | Not Specified | 0.72 nM | [11] |
| APG-3526 | Not Specified | 7 nM | [14] |
Experimental Protocols for Studying Mcl-1
A variety of experimental techniques are employed to investigate the function and regulation of Mcl-1. Below are outlines of key protocols.
Western Blotting for Mcl-1 Protein Expression
This technique is used to detect and quantify Mcl-1 protein levels in cell lysates or tissue extracts.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][20]
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
Co-IP is used to determine if Mcl-1 physically interacts with other proteins, such as Bak or Bim.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., Mcl-1).
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., Bak).[8][21]
Caspase Activity Assay to Measure Apoptosis
This assay quantifies the activity of caspases, the key executioners of apoptosis, upon Mcl-1 inhibition.
-
Cell Treatment: Treat cells with an Mcl-1 inhibitor or other apoptotic stimuli.
-
Cell Lysis: Lyse the cells to release cellular contents, including active caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the lysate.
-
Incubation: Incubate at 37°C to allow active caspases to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.[10][22]
siRNA-mediated Knockdown of Mcl-1
Small interfering RNA (siRNA) can be used to specifically silence the expression of Mcl-1 to study its functional role.
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the Mcl-1 mRNA sequence.
-
Transfection: Transfect the siRNAs into cells using a lipid-based transfection reagent.
-
Incubation: Incubate the cells for 24-72 hours to allow for Mcl-1 knockdown.
-
Validation: Verify the knockdown efficiency by measuring Mcl-1 mRNA (qRT-PCR) and protein (Western blotting) levels.
-
Functional Assays: Perform functional assays (e.g., apoptosis assays, proliferation assays) to assess the phenotypic consequences of Mcl-1 depletion.[23][24]
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding
ChIP is used to identify the binding of transcription factors to the MCL1 promoter region in vivo.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Complex Capture: Use protein A/G beads to pull down the antibody-transcription factor-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links to release the DNA.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR with primers specific for the MCL1 promoter to determine the enrichment of the transcription factor at this locus.[9]
In Vitro Ubiquitination Assay
This assay is used to study the ubiquitination of Mcl-1 by specific E3 ligases.
-
Reaction Setup: Combine recombinant Mcl-1 protein, an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, a specific E3 ligase (e.g., Mule), and ubiquitin in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow the ubiquitination cascade to proceed.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an anti-Mcl-1 antibody to detect the appearance of higher molecular weight, polyubiquitinated Mcl-1 species.[1]
Conclusion and Future Directions
Mcl-1 has unequivocally emerged as a central player in the regulation of apoptosis and a critical survival factor for many cancers. Its intricate regulatory network and its role in therapeutic resistance underscore its importance as a high-value target for anticancer drug development. The development of potent and selective Mcl-1 inhibitors represents a promising therapeutic strategy, particularly for Mcl-1-dependent tumors. Future research will likely focus on elucidating the complex interplay of Mcl-1 with other cellular pathways, identifying robust biomarkers to predict response to Mcl-1 inhibitors, and exploring rational combination therapies to overcome resistance and improve patient outcomes. This in-depth understanding of Mcl-1 biology is paramount for the continued advancement of novel and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. 2.8. Caspase Activity Assay [bio-protocol.org]
- 11. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The expression of Mcl-1 in human cervical cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 20. origene.com [origene.com]
- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of siRNA-mediated silencing of myeloid cell leukelia-1 on the biological behaviors and drug resistance of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Mcl-1 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and therapeutic resistance of various malignancies, making it a compelling target for cancer therapy.[1][2][3] Mcl-1 inhibitors have emerged as a promising class of anti-cancer agents, with several compounds advancing into clinical trials.[3][4][5] This document provides detailed protocols and application notes for the in vivo evaluation of Mcl-1 inhibitor 3, a potent and orally active macrocyclic inhibitor of Mcl-1.[6]
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. Mcl-1 inhibitors, including this compound, function by binding to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering cancer cell death.[7]
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of Mcl-1 inhibitors.
In Vivo Experimental Protocols
This section outlines a detailed protocol for evaluating the efficacy, pharmacodynamics, and safety of this compound in a subcutaneous xenograft mouse model.
Animal Models
The choice of animal model is critical for the successful evaluation of an anti-cancer agent. For this compound, human tumor xenograft models in immunocompromised mice are commonly employed.
-
Recommended Mouse Strain: Nude mice (athymic) are frequently used.
-
Tumor Cell Lines:
Experimental Workflow
The following diagram provides a schematic of the typical in vivo experimental workflow.
Detailed Methodologies
-
Animal Acclimatization and Husbandry:
-
House mice in a pathogen-free and controlled environment.[4]
-
Allow for an acclimatization period of at least 5 days before the start of the experiment.[4]
-
Provide ad libitum access to food and water.
-
All animal procedures should be performed in accordance with institutional and governmental guidelines.[4]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject tumor cells (e.g., 5 x 10^6 OPM-2 cells) suspended in an appropriate medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration. For oral administration, a suspension in a vehicle such as 0.5% methylcellulose is common.
-
Administration Route: this compound has been shown to be orally active.[6] Intravenous administration can also be considered for pharmacokinetic studies or specific efficacy models.[1]
-
Dosing Regimen: The dosage and schedule will depend on the specific tumor model and the objectives of the study. Based on available data for this compound, oral doses ranging from 10 to 60 mg/kg administered daily have been effective.[6]
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor the general health and behavior of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic (PD) Analysis:
Data Presentation
The following tables summarize key quantitative data for this compound and other representative Mcl-1 inhibitors.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Duration | Outcome | Reference |
| Nude mice with OPM-2 xenografts | 10, 30, or 60 mg/kg, oral, daily | 30 days | Dose-dependent tumor growth inhibition. 44% TGI at 30 mg/kg; 34% tumor regression at 60 mg/kg. No body weight loss observed. | [6] |
| Nude mice with HEK293 cells | 3, 10, or 30 mg/kg, oral | 6 hours | Disruption of Mcl-1/Bak interaction observed. Significant loss of luminescence (~40%) at 30 mg/kg. | [6] |
Table 2: Comparative In Vivo Efficacy of Selected Mcl-1 Inhibitors
| Inhibitor | Animal Model | Dosage and Administration | Outcome | Reference |
| S63845 | Humanized Mcl-1 mice with MYC-driven lymphomas | 25 mg/kg | Well-tolerated and effective in curing lymphomas. | [3][10] |
| ABBV-467 | Hematological malignancy models | Not specified | Robust inhibition of tumor growth. | [2] |
| AZD5991 | AML xenograft model | Not specified | Regression of tumors when combined with venetoclax. | [11] |
| AMG 176 | FLT3-mutated AML PDX model | Not specified | Synergistic anti-leukemia activity with venetoclax, leading to prolonged survival. | [12] |
| Compound 26 | NCI-H929 multiple myeloma xenograft | 60 or 80 mg/kg, IV, single dose | Initial tumor regression. | [1][4] |
| UMI-77 | BxPC-3 pancreatic cancer xenograft | Not specified | Effective inhibition of tumor growth. | [7] |
Table 3: Pharmacokinetic and Toxicity Profile of Mcl-1 Inhibitors
| Inhibitor | Key Pharmacokinetic Parameters | Notable Toxicities | Reference |
| This compound | Good pharmacokinetic properties. | No toxicity or body weight loss reported at efficacious doses. | [6] |
| Compound 3 (AMG-176) | T½ = 14 h, Vss = 0.6 L/kg. | Prolonged Mcl-1 inhibition may increase the risk of cardiomyocyte toxicity. | [1][4] |
| ABBV-467 | Not specified | Increased levels of cardiac troponin in 4 out of 8 patients in a clinical trial, suggesting potential cardiac toxicity. | [2] |
| AZD5991 | Not specified | Dose-dependent increase in troponin I levels, leading to a clinical hold of the study. | [11][13] |
| S63845 | ~6-fold higher affinity for human vs. murine Mcl-1. | Well-tolerated at efficacious doses in a humanized Mcl-1 mouse model. Significant weight loss at 60 mg/kg. | [3][10] |
Conclusion
This compound demonstrates promising in vivo anti-tumor activity with a favorable safety profile in preclinical models.[6] The protocols outlined in this document provide a framework for the robust evaluation of Mcl-1 inhibitors. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining meaningful and translatable data. While Mcl-1 inhibitors as a class have shown potential for cardiac toxicity, this compound has not exhibited such liabilities at the tested doses.[2][6][11] Further investigation into the long-term safety and efficacy in various preclinical models is warranted to support its clinical development.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins such as Bak and Bax.[1][2] In many cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, which contributes to tumor cell survival and resistance to conventional therapies.[1][2] This makes Mcl-1 a compelling target for the development of novel anticancer drugs.
Mcl-1 inhibitors are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering cancer cell death.[2] This document provides detailed application notes and protocols for various cell-based assays to evaluate the efficacy and mechanism of action of Mcl-1 inhibitors, with a focus on a representative compound referred to here as "Mcl-1 Inhibitor 3." The protocols and data presented are a synthesis of findings from multiple studies on potent and selective Mcl-1 inhibitors.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. Under normal conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. This inhibition of Bak/Bax oligomerization prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria, thus inhibiting the activation of caspases and subsequent cell death. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax. The released Bak and Bax can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[3][4]
Caption: Mcl-1's role in apoptosis and its inhibition.
Data Presentation: In Vitro Activity of Mcl-1 Inhibitors
The following tables summarize the quantitative data for various Mcl-1 inhibitors across different cell-based assays.
Table 1: Cell Viability (IC50 values)
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Mcl-1 inhibitor | OPM-2 | CellTiter-Glo | 11.5 - 126.1 | [5] |
| UMI-77 | BxPC-3 | MTT Assay | ~5000 | [6] |
| Compound 26 | NCI-H929 | Growth Inhibition | 120 | [7] |
| Compound 18 | NCI-H929 | Growth Inhibition | 37 | [7] |
| AZD5991 | MOLP-8 | Not Specified | <100 | [8] |
| S63845 | Eµ-Myc Lymphoma | Annexin V/PI | ~10-100 | [9] |
Table 2: Target Engagement (Ki/Kd values)
| Inhibitor | Assay Type | Ki/Kd (nM) | Reference |
| Mcl-1 inhibitor | TR-FRET | Ki = 0.051 | [5] |
| Compound 26 | TR-FRET | Ki < 0.2 | [7] |
| S63845 | Not Specified | Kd = 0.19 | [10][11] |
| MI-238 | Not Specified | Not Specified | [12] |
Table 3: Apoptosis Induction (EC50 values)
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Compound 1 | NCI-H929 | Caspase 3/7 Activation | ~100 |[13] | | Compound 13 | NCI-H929 | Caspase 3/7 Activation | ~30 |[14] | | Compound 1 | A427 | Caspase 3/7 Activation | ~100 |[13] | | Compound 13 | A427 | Caspase 3/7 Activation | ~50 |[14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., OPM-2, NCI-H929) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Workflow:
References
- 1. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 12. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mcl-1 Inhibitor 3 for Induction of Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It functions primarily to inhibit apoptosis (programmed cell death) by sequestering pro-apoptotic proteins such as Bak and Bax.[1][2][3][4] In many cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, which contributes to tumor cell survival, proliferation, and resistance to conventional therapies.[1][2][5][6] This makes Mcl-1 a compelling therapeutic target for anticancer drug development.[1][5]
Mcl-1 inhibitor 3 is a potent, orally active, macrocyclic small molecule designed to specifically inhibit the function of Mcl-1.[7] By binding to the BH3-binding groove of Mcl-1, the inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins.[8] This disruption liberates Bak and Bax, leading to their activation, subsequent permeabilization of the outer mitochondrial membrane, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.[6][8] These application notes provide quantitative data and detailed protocols for utilizing this compound to study apoptosis induction in cancer cell lines.
Mechanism of Action
The Bcl-2 family of proteins comprises both anti-apoptotic (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bak, Bax, Bim, Puma, Noxa).[6] In healthy cells, a delicate balance between these proteins is maintained to regulate cell survival.[6] Anti-apoptotic proteins like Mcl-1 sequester the pro-apoptotic "effector" proteins Bak and Bax, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane.[6][9]
Upon cellular stress or treatment with an Mcl-1 inhibitor, the pro-apoptotic proteins are released.[2][6] Freed Bak and Bax can then form homo-oligomers, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and the activation of a caspase cascade that executes the apoptotic program.[3][6][10]
Quantitative Data
This compound demonstrates high potency in both biochemical and cell-based assays, along with significant in vivo efficacy.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Assay | Value | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | Mcl-1 HTRF/TR-FRET | 0.061 nM | [7] |
| Cellular Potency (IC₅₀) | OPM-2 Cell Viability | 19 nM | [7] |
| In Vivo Efficacy | OPM-2 Xenograft Model | 44% TGI @ 30 mg/kg | [7] |
| In Vivo Efficacy | OPM-2 Xenograft Model | 34% Regression @ 60 mg/kg | [7] |
| Bak Activation | OPM-2 Luc Assay (In Vivo) | 8-fold increase @ 30 mg/kg | [7] |
| Bak Activation | OPM-2 Luc Assay (In Vivo) | 14-fold increase @ 60 mg/kg | [7] |
TGI: Tumor Growth Inhibition
Table 2: Comparative In Vitro Potency of Selected Mcl-1 Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| This compound | Mcl-1 | HTRF/TR-FRET | 0.061 | 19 (OPM-2 cells) | [7] |
| A-1210477 | Mcl-1 | Not Specified | 0.454 | 26.2 | [9] |
| S63845 | Mcl-1 | FP | 1.2 | Single-digit to two-digit nM in various leukemia cell lines |[1][9] |
Experimental Protocols & Workflow
The following protocols provide a framework for assessing the apoptotic effects of this compound in cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the Mcl-1 Inhibitor S63845 in Hematological Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and various lymphomas.[1] Its overexpression is frequently associated with tumor progression and resistance to conventional therapies.[1] S63845 is a potent and highly selective small-molecule inhibitor that binds with high affinity to the BH3-binding groove of Mcl-1, neutralizing its pro-survival function.[2][3] This action reactivates the intrinsic mitochondrial apoptosis pathway, leading to the death of Mcl-1-dependent cancer cells.[2][4] These application notes provide a comprehensive overview of the preclinical use of S63845, including its mechanism of action, efficacy data in various models, and detailed protocols for key experimental procedures.
Mechanism of Action
In healthy cells and cancer cells, a delicate balance between pro-survival (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic (e.g., BAX, BAK, BIM, NOXA) proteins determines cell fate. In Mcl-1-dependent cancers, Mcl-1 sequesters pro-apoptotic proteins like BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.[2]
S63845 acts as a BH3 mimetic, competitively binding to the BH3 groove of Mcl-1 with high specificity. This binding displaces pro-apoptotic proteins, which are then free to activate BAX and BAK.[2] The subsequent activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, caspase activation, and ultimately, apoptotic cell death.[2][5]
Data Presentation: In Vitro Efficacy of S63845
S63845 demonstrates potent cytotoxic activity across a wide range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of S63845 in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) | Sensitivity Classification |
| H929 | < 0.1 | Sensitive |
| AMO1 | < 0.1 | Sensitive |
| MM.1S | 0.094 | Sensitive |
| KMS-11 | < 0.1 | Sensitive |
| OPM-2 | < 0.1 | Sensitive |
| U266 | 0.1 - 1.0 | Moderately Sensitive |
| RPMI-8226 | > 1.0 | Insensitive |
| Data compiled from multiple studies. Sensitivity classifications are generally defined as: Sensitive (IC50 < 0.1 µM), Moderately Sensitive (0.1 µM < IC50 < 1 µM), and Insensitive (IC50 > 1 µM).[6][7][8] |
Table 2: IC50 Values of S63845 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | 4 - 233 |
| MV4-11 | 4 - 233 |
| OCI-AML3 | 4 - 233 |
| HL-60 | 4 - 233 |
| KG-1 | ~100 |
| KG-1A | ~1000 |
| NB4 | ~25 |
| IC50 values for the first four cell lines are presented as a range from a panel study.[2][9] Specific values for KG-1, KG-1A, and NB4 are also reported.[10] |
Table 3: IC50 Values of S63845 in Lymphoma Cell Lines
| Cell Line | Histology | IC50 (µM) | Sensitivity Classification |
| OCI-Ly3 | DLBCL | < 0.1 | Sensitive |
| SUDHL-4 | DLBCL | < 0.1 | Sensitive |
| Raji | Burkitt | < 0.1 | Sensitive |
| MOLT-3 | T-ALL | ~0.01 | Sensitive |
| RPMI-8402 | T-ALL | ~0.01 | Sensitive |
| HH | CTCL | ~0.022 | Sensitive |
| HuT-78 | CTCL | ~0.110 | Moderately Sensitive |
| DLBCL: Diffuse Large B-cell Lymphoma; T-ALL: T-cell Acute Lymphoblastic Leukemia; CTCL: Cutaneous T-cell Lymphoma.[6][11][12] |
Experimental Protocols
A typical preclinical evaluation of S63845 involves a tiered approach, starting with in vitro assays to determine sensitivity and mechanism, followed by in vivo studies to assess efficacy and tolerability.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Hematological cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
S63845 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells, plates may need to be pre-coated to promote attachment if desired, but it is often not necessary.
-
Compound Treatment: Prepare serial dilutions of S63845 in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (DMSO) at the same final concentration used for the highest S63845 dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[4]
-
Solubilization:
-
For suspension cells, add 100 µL of solubilization solution directly to each well.
-
For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with S63845 at concentrations around the IC50 value for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect cells (including supernatant for suspension cultures) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use unstained and single-stained controls to set compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for PARP Cleavage
Cleavage of PARP (Poly (ADP-ribose) polymerase) from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) by caspase-3 is a hallmark of apoptosis.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-PARP (recognizing both full-length and cleaved forms)
-
Loading control primary antibody (e.g., Anti-β-actin or Anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a 4-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[15]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.[15] Look for a decrease in the ~116 kDa band and the appearance of the ~89 kDa cleaved fragment in S63845-treated samples.
Protocol 4: In Vivo Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the establishment of an AML xenograft model to test the in vivo efficacy of S63845.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG)
-
AML cell line (e.g., MV4-11)
-
Sterile PBS
-
S63845 formulation for intravenous (i.v.) injection
-
Vehicle control
Procedure:
-
Cell Preparation: Culture MV4-11 cells to a sufficient number. On the day of injection, wash cells twice in sterile PBS and resuspend at a final concentration of 5 x 10⁶ cells in 200 µL of PBS per mouse.[16]
-
Animal Conditioning (Optional but Recommended): 24 hours prior to cell injection, mice can be sublethally irradiated (e.g., 250 cGy) to facilitate engraftment.[16]
-
Cell Injection: Inject 200 µL of the cell suspension (5 x 10⁶ cells) into the tail vein of each mouse.
-
Tumor Engraftment Monitoring: Monitor mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis). Engraftment can be confirmed by analyzing peripheral blood for human CD45+ cells starting 3-4 weeks post-injection.
-
Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment and control groups.
-
Drug Administration: Administer S63845 (e.g., 12.5-25 mg/kg) or vehicle via i.v. injection according to the desired schedule (e.g., daily for 5 days).[2]
-
Efficacy Monitoring: Monitor tumor burden by regular peripheral blood analysis and animal survival.
-
Endpoint Analysis: At the end of the study, collect tissues such as bone marrow and spleen to assess leukemic infiltration by flow cytometry or immunohistochemistry. Analyze survival data using Kaplan-Meier curves.
Conclusion
The Mcl-1 inhibitor S63845 is a valuable tool for studying apoptosis in hematological malignancies. It demonstrates high potency and selectivity in a variety of preclinical models. The protocols provided herein offer a framework for researchers to effectively evaluate the efficacy and mechanism of action of S63845 and similar compounds, contributing to the advancement of targeted cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax, bortezomib and S63845, an MCL1 inhibitor, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmaceutical Drug Metformin and MCL1 Inhibitor S63845 Exhibit Anticancer Activity in Myeloid Leukemia Cells via Redox Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 Inhibitors in Solid Tumor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, is a critical survival factor for many cancer cells and a key mediator of resistance to various therapies.[1][2] Its overexpression is a common feature in a wide range of malignancies, including solid tumors. Mcl-1 sequesters pro-apoptotic proteins, such as Bak and Bax, preventing the initiation of the intrinsic apoptotic pathway and thereby promoting cancer cell survival.[3] Small molecule inhibitors of Mcl-1, often referred to as BH3 mimetics, are designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering programmed cell death.[1] This document provides detailed application notes and protocols for the use of Mcl-1 inhibitors in solid tumor xenograft models, a critical preclinical step in evaluating their therapeutic potential.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 inhibitors function by competitively binding to the BH3-binding groove of the Mcl-1 protein.[4] This action displaces pro-apoptotic proteins like Bim, Bak, and Bax, which are normally sequestered by Mcl-1.[3][5] Once liberated, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to the formation of pores, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytoplasm.[4][6] This initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3), cleavage of essential cellular substrates, and ultimately, apoptotic cell death.[6][7]
Data Presentation: Efficacy of Mcl-1 Inhibitors in Solid Tumor Xenograft Models
The following tables summarize the in vivo efficacy of various Mcl-1 inhibitors in different solid tumor xenograft models.
Table 1: Efficacy of AZD5991 in Solid Tumor Xenograft Models
| Cell Line | Tumor Type | Dosing and Schedule | Outcome | Reference |
| SUM-149 | Triple-Negative Inflammatory Breast Cancer | 30 mg/kg, IV, once weekly for 4 weeks | Significant tumor regression (p=0.0006) | [1] |
| MOLP-8 | Multiple Myeloma | 10, 30, 60, 100 mg/kg, single IV dose | 52% TGI (10 mg/kg), 93% TGI (30 mg/kg), 99% TR (60 mg/kg), complete TR (100 mg/kg) | [7][8] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not specified | EC50 = 0.19 µM (in vitro) | [8] |
TGI: Tumor Growth Inhibition; TR: Tumor Regression; IV: Intravenous
Table 2: Efficacy of S63845 in Solid Tumor Xenograft Models
| Cell Line | Tumor Type | Dosing and Schedule | Outcome | Reference |
| H929 | Multiple Myeloma | IV, dose-dependent | TGImax of 103% | [9] |
| AMO1 | Multiple Myeloma | IV, dose-dependent | TGImax of 114% | [9] |
TGImax: Maximal Tumor Growth Inhibition; IV: Intravenous
Table 3: Efficacy of Other Mcl-1 Inhibitors in Solid Tumor Xenograft Models
| Inhibitor | Cell Line | Tumor Type | Dosing and Schedule | Outcome | Reference |
| Compound 26 | A427 | Non-Small Cell Lung Cancer | 60 mg/kg, IV, q7d | Tumor regression | [10] |
| Compound 13 | A427 | Non-Small Cell Lung Cancer | 30 and 60 mg/kg | Tumor regression (monotherapy) | [11] |
| Compound 9 | AMO-1 | Multiple Myeloma | 100 mg/kg, IP, QDx14 | 60% TGI | [10] |
| Compound 42 | Hematological and Triple Negative Breast Cancer | Not specified | Well-tolerated doses | Inhibition of tumor growth | [12] |
IV: Intravenous; q7d: every 7 days; IP: Intraperitoneal; QDx14: once daily for 14 days
Experimental Protocols
This section provides a detailed methodology for conducting a solid tumor xenograft study with an Mcl-1 inhibitor, using a non-small cell lung cancer (NSCLC) model as an example.
Cell Culture and Preparation
-
Cell Line: A427 human NSCLC cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in PBS, and determine cell count and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is required.
-
Preparation for Injection: Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[11] Keep on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., Nu/CD1) or SCID mice, 6-8 weeks old.[11][13]
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[11]
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Mcl-1 Inhibitor Preparation and Administration
-
Reconstitution: Prepare the Mcl-1 inhibitor stock solution according to the manufacturer's instructions (e.g., in DMSO).
-
Working Solution: On each treatment day, dilute the stock solution to the final desired concentration using a suitable vehicle (e.g., a mixture of PEG300, Tween 80, and saline). The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.
-
Administration:
-
Administer the Mcl-1 inhibitor or vehicle control to the respective groups via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage).
-
The dosing volume should be based on the body weight of each mouse (e.g., 10 mL/kg).
-
Follow the predetermined dosing schedule (e.g., once daily, twice weekly).
-
Data Collection and Analysis
-
Tumor Measurements: Measure tumor volumes and body weights of all mice 2-3 times per week throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
Tumor Growth Inhibition (TGI) Calculation: Calculate the TGI for each treatment group at the end of the study using the following formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100 Where:
-
T_final = Mean tumor volume of the treated group at the end of the study.
-
T_initial = Mean tumor volume of the treated group at the start of treatment.
-
C_final = Mean tumor volume of the control group at the end of the study.
-
C_initial = Mean tumor volume of the control group at the start of treatment.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
Conclusion
Mcl-1 inhibitors have demonstrated significant anti-tumor activity in various preclinical solid tumor xenograft models. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers in the design and execution of their own in vivo studies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of this promising class of targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Mcl-1 Inhibitor 3 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Mcl-1 inhibitor 3 (also referred to as compound 1), a potent and orally active macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). The following protocols are based on preclinical studies in mouse xenograft models and are intended to guide researchers in designing and executing similar in vivo experiments.
Data Presentation: In Vivo Activity of this compound
The in vivo effects of this compound have been evaluated in mice bearing human cancer cell line xenografts. The quantitative data from these studies are summarized below.
Table 1: Pharmacodynamic Effects of a Single Oral Dose of this compound in OPM-2 Xenograft Model
| Dose (mg/kg) | Time Point | Effect |
| 3 | 6 hours | [plasma]u/OPM-2 IC50 = 0.24 µM |
| 10 | 6 hours | [plasma]u/OPM-2 IC50 = 0.93 µM |
| 30 | 6 hours | ~40% loss of luminescence; [plasma]u/OPM-2 IC50 = 3.65 µM; 8-fold activation of Bak[1] |
| 60 | 6 hours | 14-fold activation of Bak[1] |
Table 2: Efficacy of 30-Day Oral Dosing of this compound in OPM-2 Xenograft Model
| Dose (mg/kg) | Dosing Duration | Outcome |
| 10 | 30 days | Dose-dependent tumor growth inhibition |
| 30 | 30 days | 44% Tumor Growth Inhibition (TGI)[1] |
| 60 | 30 days | 34% Tumor Regression[1] |
| Vehicle Control | 30 days | Normal tumor growth |
Note: No significant body weight loss was observed in any of the treatment groups.[1]
Experimental Protocols
OPM-2 Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the human multiple myeloma cell line OPM-2.
Materials:
-
OPM-2 human multiple myeloma cell line
-
Culture medium (e.g., RPMI-1640) with supplements (e.g., 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes and needles (27- or 30-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture OPM-2 cells in appropriate medium until they reach 70-80% confluency. Ensure the cells are in the exponential growth phase.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a mixture of PBS and Matrigel (1:1 ratio).
-
-
Cell Viability and Count: Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count the viable cells using a hemocytometer.
-
Injection:
-
Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 OPM-2 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Palpate the injection site 2-3 times weekly to monitor for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
-
Randomization and Treatment: When the average tumor volume reaches approximately 75-100 mm³, randomize the mice into treatment and control groups.
Oral Administration of this compound
This protocol outlines the preparation and oral gavage administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (Note: The specific vehicle used for this compound is not detailed in the available literature. A common vehicle for oral administration of hydrophobic compounds in mice is a formulation of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to determine the optimal vehicle for your specific formulation.)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Sterile syringes
Procedure:
-
Formulation Preparation:
-
Prepare the chosen vehicle under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Suspend or dissolve the inhibitor in the vehicle to achieve the final desired concentration. Ensure the formulation is homogenous.
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse and administer the formulation via oral gavage using a suitable gavage needle.
-
For the efficacy study, administer the designated dose (10, 30, or 60 mg/kg) according to the study schedule. Note: The dosing frequency for the 30-day study was not specified in the reviewed literature. A common frequency for such studies is once daily (QD).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
Measure body weight 2-3 times per week.
-
Continue to measure tumor volume as described in the xenograft protocol.
-
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1's role in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Experimental Workflow for this compound Efficacy Study in Mice
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
Application Notes: Mcl-1 Inhibition to Overcome Venetoclax Resistance
Introduction
The selective B-cell lymphoma 2 (Bcl-2) inhibitor, venetoclax, has shown significant efficacy in various hematological malignancies.[1][2] Venetoclax functions by binding to Bcl-2, thereby releasing pro-apoptotic proteins and triggering the intrinsic apoptosis pathway.[3][4] However, resistance to venetoclax, either intrinsic or acquired, is a significant clinical challenge. A primary mechanism of this resistance is the overexpression of Myeloid Cell Leukemia 1 (Mcl-1), another key anti-apoptotic protein that can sequester pro-apoptotic proteins, compensating for the inhibition of Bcl-2.[5][6][7]
This has led to the rational development of combination therapies that target both Bcl-2 and Mcl-1.[8][9] By simultaneously inhibiting both survival pathways, the combination of an Mcl-1 inhibitor with venetoclax can synergistically induce apoptosis, even in cancer cells resistant to venetoclax alone.[5][10] Preclinical studies across various cancers, including acute myeloid leukemia (AML), have demonstrated that this dual-targeting strategy is highly effective.[6][9][11] This document provides an overview of the underlying signaling pathways and detailed protocols for evaluating the synergistic effects of this drug combination in a research setting.
Signaling Pathway: Dual Inhibition of Bcl-2 and Mcl-1
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins. In cancer cells, anti-apoptotic proteins like Bcl-2 and Mcl-1 are often overexpressed, sequestering pro-apoptotic "effector" proteins (Bax, Bak) and "sensitizer" BH3-only proteins (Bim, Puma, Noxa). This sequestration prevents mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Venetoclax specifically inhibits Bcl-2, while Mcl-1 inhibitors target Mcl-1. The combined action releases the pro-apoptotic machinery, leading to robust activation of Bax/Bak, MOMP, cytochrome c release, and ultimately, caspase-mediated apoptosis.[8][12][13]
Caption: Dual inhibition of Bcl-2 and Mcl-1 releases pro-apoptotic proteins to trigger apoptosis.
Quantitative Data Summary
The synergistic effect of combining an Mcl-1 inhibitor with venetoclax has been demonstrated in numerous preclinical studies. The tables below summarize representative data from studies using various Mcl-1 inhibitors in different cancer cell lines. Note that "Mcl-1 inhibitor 3" is a specific compound with reported high potency (IC50=19 nM in OPM-2 cells)[14], while the following tables use data from other well-characterized Mcl-1 inhibitors like S63845 and AZD5991 to illustrate the combination effect.
Table 1: Single Agent and Combination IC50 Values (nM)
| Cell Line | Mcl-1 Inhibitor | Mcl-1i IC50 (nM) | Venetoclax IC50 (nM) | Combination IC50 (nM) | Reference |
|---|---|---|---|---|---|
| OCI-AML3 | AZD5991 | >1000 | 25 | 10 (Ven) + 100 (AZD) | [9] |
| Molm13 (Mcl-1 OE) | AZD5991 | 150 | >1000 | 50 (Ven) + 50 (AZD) | [9] |
| MV4-11 (Ven-Resistant) | AZD5991 | 200 | >5000 | 100 (Ven) + 100 (AZD) | [9] |
| T-ALL cell lines | S63845 | 50-200 | 100-500 | Not Reported |[15] |
Table 2: Synergy Analysis using Combination Index (CI) A Combination Index (CI) value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[16]
| Cell Line | Mcl-1 Inhibitor | Combination | CI Value (at Fa=0.5)* | Interpretation | Reference |
| AML cell lines | S63845 | S63845 + Venetoclax | < 1 | Strong Synergy | [5] |
| T-ALL cell lines | S63845 | S63845 + Venetoclax | < 1 | Synergy | [15] |
| Hepatocellular Carcinoma | MIK665 (S64315) | MIK665 + Venetoclax | < 1 | Synergy | [13] |
| Melanoma | S63845 | S63845 + Venetoclax | < 1 | Synergy | [17] |
*Fraction affected (Fa) of 0.5 corresponds to 50% cell kill.
Experimental Workflow: Synergy Assessment
The workflow for assessing the synergistic activity of an Mcl-1 inhibitor and venetoclax involves treating cancer cells with a matrix of drug concentrations, measuring the effect on cell viability, and analyzing the data to calculate a Combination Index.
Caption: Standard workflow for determining drug synergy using the combination index method.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability following drug treatment.[18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Cell culture medium (serum-free for incubation step).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and venetoclax, both alone and in combination at fixed ratios. Remove the medium from the cells and add 100 µL of medium containing the drug treatments. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[19]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is used to identify late apoptotic or necrotic cells with compromised membranes.[21][22]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
10X Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).
-
Sterile PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in culture with this compound, venetoclax, the combination, or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Protocol 3: Synergy Analysis (Chou-Talalay Method)
This protocol describes the experimental design and data analysis required to quantitatively determine drug synergy.[16][23]
Procedure:
-
Determine Single-Agent Potency: First, perform dose-response curves for this compound and venetoclax individually to determine the IC50 (concentration that inhibits 50% of cell growth) for each drug in your cell line of interest.
-
Experimental Design (Combination): Based on the IC50 values, design a dose matrix experiment. Use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) and test several dilutions of this combination. Alternatively, a checkerboard matrix with multiple concentrations of both drugs can be used.
-
Perform Viability Assay: Set up the experiment as described in Protocol 1, including single-agent dose-response curves and the combination dose-response curve.
-
Data Analysis:
-
Input the dose-effect data (drug concentrations and the corresponding fraction of cells affected, Fa) for each single agent and the combination into a specialized software program (e.g., CompuSyn or similar).
-
The software will use the median-effect equation to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualization: The software can generate Fa-CI plots (CI value vs. fraction affected) and isobolograms for visual representation of the synergy at different effect levels.
Logical Rationale for Combination Therapy
The core principle of combining an Mcl-1 inhibitor with venetoclax is to simultaneously block the two primary anti-apoptotic proteins that cancer cells rely on for survival. This dual blockade overcomes the resistance mechanism where one protein compensates for the inhibition of the other, leading to a more profound and durable apoptotic response.
Caption: Logical model showing how dual inhibition overcomes survival dependencies to induce apoptosis.
References
- 1. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 10. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneously Inhibiting BCL2 and MCL1 Is a Therapeutic Option for Patients with Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synergistic Effects of Mcl-1 Inhibitor S63845 with Chemotherapy
Note on Mcl-1 Inhibitor Nomenclature: The specific designation "Mcl-1 inhibitor 3" is not standard in published literature. Therefore, these application notes will focus on a well-characterized, potent, and specific Mcl-1 inhibitor, S63845 , as a representative molecule to detail synergistic effects with chemotherapy. The principles and protocols described herein are broadly applicable to other selective Mcl-1 inhibitors.
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a critical role in regulating the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like BAK and BAX.[1][2] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional chemotherapies.[3][4][5] S63845 is a small molecule inhibitor that specifically binds to the BH3-binding groove of Mcl-1 with high affinity, thereby preventing it from neutralizing pro-apoptotic proteins and ultimately triggering cancer cell death.[6][7] Combining Mcl-1 inhibitors with traditional chemotherapy agents or other targeted therapies is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[5][8]
These notes provide an overview of the synergistic effects observed when combining S63845 with various chemotherapeutic agents across different cancer types, along with detailed protocols for key experimental assays.
Data Presentation: Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic anti-cancer activity of S63845 in combination with other therapeutic agents.
Table 1: Synergistic Effects of S63845 in Breast and Ovarian Cancers
| Cancer Type | Cell Lines | Combination Drug | Key Findings | Reference(s) |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468, HCC1143 | Cisplatin | Synergistically induces apoptosis and decreases cell proliferation. The combination enhances TAp73-mediated anti-tumor effects. | [3][4][8] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468, HCC-1937 | Docetaxel | The combination showed synergistic cytotoxicity. A sequential treatment of docetaxel followed by a SHP-1 agonist (which suppresses STAT3 signaling, a pathway also affected by docetaxel) was also synergistic. | [9][10][11] |
| HER2-Amplified Breast Cancer | MDA-MB-453, BT-474 | Trastuzumab / Lapatinib | S63845 displayed synergistic activity with HER2-targeted therapies. | [9][12] |
| Ovarian Cancer | OVCAR8 | Paclitaxel | The combination of S63845 and paclitaxel showed synergistic anti-cancer effects in vitro and in vivo, particularly in cells with pre-formed BAK/MCL1 complexes. |[13] |
Table 2: Synergistic Effects of S63845 in Hematological Malignancies
| Cancer Type | Cell Lines / Samples | Combination Drug | Key Findings | Reference(s) |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Primary AML samples and cell lines | Venetoclax (ABT-199) | Strong synergy in inducing apoptosis, even in venetoclax-resistant cells and in the presence of a bone marrow microenvironment that normally confers resistance. | [14] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL cell lines | Venetoclax (ABT-199) | S63845 acts synergistically with venetoclax to induce apoptosis. | [15] |
| B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | BCP-ALL cell lines and patient-derived samples | Venetoclax (ABT-199) | Co-targeting BCL-2 and MCL-1 with Venetoclax and S63845 leads to increased anti-leukemia activity and significantly reduces leukemia infiltration in preclinical models. | [16] |
| Multiple Myeloma (MM) | MM.1S cell line | Venetoclax (ABT-199) | Potent synergistic anti-myeloma effect, even in the presence of stromal cells which can mediate resistance. |[17] |
Signaling Pathways and Mechanisms
The synergistic interaction between Mcl-1 inhibitors and chemotherapy often stems from their complementary mechanisms of action. Chemotherapy induces cellular stress and DNA damage, which pushes the cell towards apoptosis by upregulating pro-apoptotic BH3-only proteins. However, cancer cells can resist this by overexpressing Mcl-1. S63845 directly counteracts this resistance mechanism.
Caption: Mechanism of synergy between chemotherapy and S63845.
Experimental Workflow
A typical workflow to assess the synergistic effects of S63845 and chemotherapy involves a series of in vitro assays to measure cell viability, apoptosis, and changes in key protein markers.
Caption: Workflow for evaluating synergistic anti-cancer effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment.[18]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
S63845 and chemotherapy agent stock solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of S63845 and the chemotherapy agent in culture medium at 2x the final concentration.
-
Treat cells with single agents or in combination. For combination studies, a fixed-ratio or a checkerboard (matrix) dilution approach can be used.
-
Include vehicle-only controls (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[18]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 value for each agent.
-
For combination treatments, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[19][20]
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells in 6-well plates as described in the viability assay.
-
After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
-
Cell Washing: Wash the collected cells (approx. 1-5 x 10⁵ cells) twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[21]
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in the Mcl-1 and apoptotic pathways.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-BAX, anti-BAK, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cell pellets in RIPA buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH). An increase in cleaved PARP and cleaved Caspase-3 is indicative of apoptosis.[22]
References
- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 7. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 11. web.tccf.org.tw [web.tccf.org.tw]
- 12. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - OAK Open Access Archive [oak.novartis.com]
- 13. Constitutive BAK/MCL1 complexes predict paclitaxel and S63845 sensitivity of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validate User [ashpublications.org]
- 17. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Mcl-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Myeloid Cell Leukemia 1 (Mcl-1) protein levels by Western blot, a crucial technique for assessing the efficacy of Mcl-1 inhibitors.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is a key regulator of programmed cell death. Its overexpression is implicated in the survival and proliferation of various cancer cells, making it a prime target for novel cancer therapies. Mcl-1 inhibitors are a promising class of drugs that aim to restore the apoptotic potential of cancer cells. Monitoring the levels of Mcl-1 protein in response to these inhibitors is essential for understanding their mechanism of action and determining their therapeutic efficacy. Western blotting is a widely used and effective method for this purpose.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of Mcl-1 inhibitors on Mcl-1 protein levels.
Table 1: Dose-Dependent Effect of Mcl-1 Inhibitor S63845 on Mcl-1 Protein Levels
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Mcl-1 Protein Level (Fold Change vs. Control) | Reference |
| HCT-116 | S63845 | 0.1 | 24 | ~1.2 | [1] |
| HCT-116 | S63845 | 1 | 24 | ~1.5 | [1] |
| MEC1 | AMG-176 | 0.1 | 24 | ~1.5 | [2] |
| MEC1 | AMG-176 | 1 | 24 | ~2.0 | [2] |
| Mino | AZD5991 | 0.1 | 16 | ~1.8 | [3] |
| Mino | AZD5991 | 1 | 16 | ~2.5 | [3] |
Table 2: Time-Course Effect of Mcl-1 Inhibitor Bortezomib on Mcl-1 Protein Levels
| Cell Line | Treatment | Concentration (nM) | Duration (h) | Mcl-1 Protein Level (Fold Change vs. Control) | Reference |
| DLD1 | Bortezomib | 1000 | 6 | Increased | [4] |
| DLD1 | Bortezomib | 1000 | 12 | Sustained Increase | [4] |
| Granta-519 | Bortezomib | 20 | 18 | Increased | |
| Jeko | Bortezomib | 20 | 18 | Increased |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze Mcl-1 protein levels following treatment with an inhibitor.
Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., HCT-116, MEC1)
-
Mcl-1 Inhibitor: e.g., S63845, Bortezomib
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer (e.g., MOPS or MES)
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris-Glycine with 20% methanol)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-Mcl-1 antibody (recommended dilution as per manufacturer's datasheet)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (recommended dilution as per manufacturer's datasheet)
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the Mcl-1 inhibitor or vehicle control for the desired duration.
-
-
Cell Lysis:
-
For adherent cells, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Repeat the immunoblotting process for the loading control protein (e.g., β-actin).
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Mcl-1 band intensity to the corresponding loading control band intensity.
-
Calculate the fold change in Mcl-1 expression relative to the vehicle-treated control.
-
Mandatory Visualizations
Mcl-1 Signaling Pathway
References
Troubleshooting & Optimization
Mcl-1 inhibitor 3 solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of Mcl-1 Inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and orally active macrocyclic inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, a key regulator of apoptosis.[1][2] Like many small molecule inhibitors that target hydrophobic protein-protein interactions, Mcl-1 inhibitors, in general, can be hydrophobic, leading to challenges with aqueous solubility.[3] This poor solubility can impact experimental reproducibility, limit achievable concentrations in assays, and complicate formulation for in vivo studies.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4] For in vitro cellular assays, it is common practice to prepare a concentrated stock solution in 100% anhydrous DMSO.
Q3: I observed precipitation when diluting my DMSO stock of this compound into aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Ensure DMSO Quality: Use fresh, anhydrous DMSO to prepare your stock solution. DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.[5][6]
-
Optimize Final Concentration: The final concentration of the inhibitor in your aqueous medium may be exceeding its solubility limit. It is advisable to perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.[6]
-
Modify Dilution Technique: Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or swirling. This rapid and even dispersion can prevent localized high concentrations that lead to precipitation.[6]
-
Reduce Serum Concentration: If using serum-containing media, high protein concentrations can sometimes interact with small molecules and cause precipitation. Consider reducing the serum concentration or using a serum-free formulation if your experiment allows.[6]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[4][7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage of a few days to weeks, 4°C is acceptable.[4]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Precipitation of the inhibitor in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted inhibitor in the medium for any signs of cloudiness or precipitate.
-
Microscopic Examination: Examine a small aliquot of the diluted inhibitor under a microscope to check for crystalline structures.
-
Solubility Test: Perform a solubility test in your specific cell culture medium to determine the concentration at which the inhibitor remains fully dissolved.
-
Fresh Dilutions: Always prepare fresh working dilutions from your DMSO stock for each experiment. Avoid storing the inhibitor in aqueous solutions.[6]
-
Issue 2: Difficulty in preparing a formulation for in vivo studies.
-
Potential Cause: The hydrophobic nature of this compound makes it challenging to formulate for administration to animals.
-
Troubleshooting Steps:
-
Review Literature for Similar Compounds: Look for publications on other Mcl-1 inhibitors to see what formulation strategies were successful. For example, a formulation for the Mcl-1 inhibitor S63845 involved a mixture of PEG300, Tween80, and ddH2O with a DMSO stock.[5]
-
Consider Excipients: The use of excipients that enhance solubility is a common strategy. These can include co-solvents (e.g., PEG300, ethanol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins.
-
Nanosuspension: For very poorly soluble compounds, creating a nanosuspension can be a viable approach to improve bioavailability for oral or intravenous administration.
-
Consult a Formulation Scientist: If you are in a drug development setting, consulting with a formulation specialist is highly recommended.
-
Quantitative Data
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [4] |
| S63845 | DMSO | 100 mg/mL (120.58 mM) | [5] |
| A-1210477 | Not specified | Ki of 0.45 nM | [8] |
| Mcl-1 inhibitor-39 | DMSO | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add a precise volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound in Aqueous Media for In Vitro Assays
-
Materials: Prepared stock solution of this compound in DMSO, desired aqueous medium (e.g., cell culture medium).
-
Procedure: a. Warm the aqueous medium to the desired experimental temperature (e.g., 37°C). b. While gently vortexing or swirling the aqueous medium, add the required volume of the DMSO stock solution dropwise. c. Continue to mix for a few minutes to ensure complete dispersion. d. Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Mcl-1's role in apoptosis and its inhibition.
Caption: Workflow for addressing inhibitor precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mcl-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Mcl-1 Inhibitor 3
Welcome to the technical support center for Mcl-1 Inhibitor 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing reduced sensitivity to this compound, with a significant increase in the IC50 value. What are the potential mechanisms of resistance?
A1: Reduced sensitivity to this compound, reflected by an increased IC50 value, can be attributed to several mechanisms of acquired resistance. The most common mechanisms include:
-
Upregulation of other anti-apoptotic Bcl-2 family proteins: Cancer cells can compensate for the inhibition of Mcl-1 by upregulating the expression of other pro-survival proteins, such as Bcl-xL and Bcl-2.[1][2][3] These proteins can then sequester pro-apoptotic proteins (e.g., BIM, BAK, BAX), thereby preventing apoptosis.[4][5]
-
Activation of pro-survival signaling pathways: Signaling pathways such as the PI3K/AKT/mTOR and MEK/ERK pathways can be activated to promote cell survival and upregulate the expression of anti-apoptotic proteins, including Mcl-1 itself or its functional substitutes.[6][7]
-
Alterations in the tumor microenvironment: Stromal cells in the tumor microenvironment can secrete factors that promote the survival of cancer cells and induce drug resistance.
To investigate these possibilities, we recommend the following troubleshooting workflow:
Troubleshooting Workflow for Reduced Sensitivity
Caption: Troubleshooting workflow for reduced sensitivity to Mcl-1 inhibitors.
Q2: I've confirmed target engagement of this compound, but I'm not observing the expected level of apoptosis. What could be the reason?
A2: Target engagement without subsequent apoptosis is a common challenge and often points towards compensatory survival mechanisms. Here are the primary reasons and troubleshooting steps:
-
Functional redundancy of anti-apoptotic proteins: Even with Mcl-1 inhibited, other anti-apoptotic proteins like Bcl-xL or Bcl-2 may be present at sufficient levels to sequester pro-apoptotic proteins and prevent cell death.[3]
-
Insufficient apoptotic priming: The cells may not be sufficiently "primed" for apoptosis, meaning the levels of pro-apoptotic BH3-only proteins (like BIM and PUMA) are not high enough to overcome the apoptotic threshold even when Mcl-1 is inhibited.
To address this, we suggest the following experimental approaches:
-
BH3 Profiling: This technique can functionally assess the dependency of your cells on different anti-apoptotic Bcl-2 family proteins.[8][9] A strong signal with peptides that inhibit Bcl-xL or Bcl-2 would suggest this as a resistance mechanism.
-
Co-immunoprecipitation (Co-IP): Perform Co-IP to determine which anti-apoptotic proteins are sequestering key pro-apoptotic proteins like BIM and BAK. An increased association of BIM with Bcl-xL or Bcl-2 in the presence of this compound would confirm this compensatory interaction.
Logical Relationship for Lack of Apoptosis Despite Target Engagement
Caption: Compensatory sequestration of pro-apoptotic proteins by Bcl-xL/Bcl-2.
Q3: I've noticed an unexpected increase in Mcl-1 protein levels after treating my cells with this compound. Is this a known phenomenon?
A3: Yes, a paradoxical increase in Mcl-1 protein levels following treatment with an Mcl-1 inhibitor is a documented phenomenon.[10][11] This is not due to increased gene transcription but rather to post-translational stabilization of the Mcl-1 protein. The binding of the inhibitor can induce a conformational change in Mcl-1 that protects it from ubiquitination and subsequent proteasomal degradation.[11][12]
Key points to consider:
-
This stabilization does not necessarily mean the inhibitor is ineffective. The inhibitor-bound Mcl-1 is functionally inactive and cannot sequester pro-apoptotic proteins.
-
The effect is often transient and reversible upon withdrawal of the inhibitor.
To confirm that the accumulated Mcl-1 is functionally inactive, you can perform a co-immunoprecipitation experiment to show that the interaction between Mcl-1 and pro-apoptotic partners like BAK is disrupted.[11]
Signaling Pathway of Mcl-1 Stabilization
References
- 1. Chemical Genomics Identifies Small-Molecule MCL1 Repressors and BCL-xL as a Predictor of MCL1 Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3-profiling identifies heterogeneous dependency on Bcl-2 family members in Multiple Myeloma and predicts sensitivity to BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Mcl-1 Inhibitor 3 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mcl-1 Inhibitor 3. The information is designed to help address specific experimental issues and provide clarity on potential off-target effects.
Troubleshooting Guide & FAQs
Question 1: My cancer cell line, which is supposedly Mcl-1 dependent, is not responding to this compound. Why might this be?
Answer:
There are several potential reasons for a lack of response to this compound:
-
Low Inhibitor Potency: The specific batch of the inhibitor may have degraded. It is advisable to verify the compound's integrity and concentration.
-
Cell Line Specific Resistance: The cancer cells may have intrinsic or acquired resistance mechanisms. This can include the upregulation of other pro-survival proteins from the Bcl-2 family, such as Bcl-xL or Bcl-2.[1][2]
-
Apoptosis Pathway Defects: The cells may have defects downstream of Mcl-1 in the apoptotic pathway, rendering them resistant to apoptosis induction even when Mcl-1 is successfully inhibited.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosing, timing of treatment, or issues with cell culture, can affect the inhibitor's efficacy.
Question 2: I'm observing significant toxicity in my non-cancerous control cells or in vivo models, particularly cardiac-related issues. What could be the cause?
Answer:
This is a critical observation and a known class-wide concern for Mcl-1 inhibitors. The most likely cause is on-target toxicity in tissues that rely on Mcl-1 for normal function.
-
Cardiotoxicity: Mcl-1 is essential for the survival and function of cardiomyocytes.[3] Inhibition of Mcl-1 in the heart can lead to cardiomyocyte death, resulting in cardiotoxicity. This has been observed with several Mcl-1 inhibitors, such as AZD5991, leading to the discontinuation of clinical trials.[4] The toxicity is often detected by an increase in cardiac troponin levels.[4][5] The mechanism is thought to involve the stabilization of the Mcl-1 protein by the inhibitor, leading to cellular changes that affect cardiomyocyte viability through necrosis rather than apoptosis.[6]
-
Hematopoietic Effects: Mcl-1 is also crucial for the survival of hematopoietic stem and progenitor cells. Inhibition can lead to their depletion and restrict maturation into various blood cell lineages.[7]
It is crucial to monitor for these toxicities in your experiments, for example, by measuring cardiac troponins in in vivo studies or using cardiomyocyte viability assays in vitro.
Question 3: I am seeing unexpected changes in cell signaling pathways unrelated to apoptosis after treatment with this compound. Is this an off-target effect?
Answer:
While many Mcl-1 inhibitors are highly selective for Mcl-1 over other Bcl-2 family proteins, they can have other cellular effects:
-
DNA Damage Response: Some studies have shown that targeting Mcl-1 can induce DNA damage and slow cell proliferation, independent of its role in apoptosis.[8] This could be a contributing factor to the inhibitor's anti-cancer effects but might also be considered an off-target effect depending on the experimental context.
-
Kinase Pathway Modulation: Mcl-1 expression and stability are regulated by various signaling pathways, including JNK and GSK3.[9][10] While the inhibitor directly targets Mcl-1, this can have feedback effects on these upstream regulatory pathways.
-
Uncharacterized Off-Targets: Like any small molecule, this compound could have unknown off-target interactions with other proteins, including kinases. A comprehensive kinome scan or proteomic analysis would be necessary to identify such interactions definitively.
Question 4: Can I combine this compound with other anti-cancer drugs?
Answer:
Yes, combination therapies are a promising strategy. However, careful consideration of potential interactions is necessary.
-
Synergy with other BH3 Mimetics: Combining an Mcl-1 inhibitor with a Bcl-2 inhibitor (like Venetoclax) can be highly synergistic in cancers that depend on both anti-apoptotic proteins for survival.[11][12]
-
Combination with Chemotherapy: Mcl-1 inhibitors can sensitize cancer cells to traditional chemotherapy agents.
-
Potential for Increased Toxicity: Combining Mcl-1 inhibitors with other drugs can also exacerbate off-target toxicities. For example, combining the Mcl-1 inhibitor AZD5991 with Venetoclax led to an increase in cardiac-related laboratory parameters in one patient.[1] Careful dose-escalation studies are essential to manage potential synergistic toxicities.
Off-Target Profile of Mcl-1 Inhibitors
The following table summarizes the known selectivity and off-target effects of several well-characterized Mcl-1 inhibitors. While "this compound" is a placeholder, its profile is likely to be comparable to these compounds.
| Inhibitor | Primary Target | Key Off-Target/Side Effects | Quantitative Data (Selectivity) |
| S63845 | Mcl-1 | Hematopoietic stem/progenitor cell depletion | Highly selective for human Mcl-1 (Kd = 0.19 nM) with no discernible binding to Bcl-2 or Bcl-xL.[13] |
| AZD5991 | Mcl-1 | Cardiotoxicity (troponin elevation), Diarrhea, Nausea, Vomiting | >10,000-fold selectivity for Mcl-1 over other Bcl-2 family members.[14] |
| AMG-176 | Mcl-1 | Generally well-tolerated in preclinical models, but potential for on-target toxicities remains. | Highly potent and selective for Mcl-1 (Ki < 1 nM).[15] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the potential off-target effects of this compound on a panel of kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., in DMSO)
-
ATP
-
Kinase assay buffer (containing MgCl2)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add a mixture of the purified kinase and its substrate to each well. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol determines if this compound directly binds to Mcl-1 in a cellular context.
-
Reagents and Materials:
-
Intact cells expressing Mcl-1
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody for Mcl-1 for Western blotting or ELISA
-
-
Procedure:
-
Compound Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C).
-
Thermal Challenge: Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble Mcl-1 remaining at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melt curve by plotting the percentage of soluble Mcl-1 against the temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melt curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the Mcl-1 protein, confirming target engagement.
-
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: Troubleshooting workflow for Mcl-1 inhibitor experiments.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 2. BH3 Mimetics for the Treatment of B-Cell Malignancies—Insights and Lessons from the Clinic [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. AZD5991 [openinnovation.astrazeneca.com]
- 15. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mcl-1 Inhibitor 3 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Mcl-1 Inhibitor 3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mcl-1 and why is it a target in drug development?
Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary role is to prevent apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like Bak and Bim.[1][2][3] In many cancers, Mcl-1 is overexpressed, which contributes to tumor cell survival and resistance to therapies.[1][2] Consequently, inhibitors of Mcl-1 are being developed as potential anti-cancer drugs to trigger cancer cell death.[1][2]
Q2: What is the mechanism of action for Mcl-1 inhibitors?
Mcl-1 inhibitors are designed to competitively bind to a hydrophobic groove on the Mcl-1 protein.[3][4] This binding displaces pro-apoptotic proteins that are normally sequestered by Mcl-1.[2][5] Once released, these pro-apoptotic proteins can initiate the apoptotic cascade, leading to cell death.[2][6]
Q3: Where should I start with determining the optimal concentration of this compound for my cell line?
The optimal concentration is highly dependent on the specific cell line and experimental conditions.[7] A good starting point is to perform a dose-response experiment.[7] If you are using a specific compound like "this compound (compound 1)", published data can provide a reference. For instance, it has a reported IC50 of 19 nM in an OPM-2 cell viability assay.[8] For a new cell line, a broad concentration range (e.g., 1 nM to 10 µM) is recommended for initial testing.
Experimental Protocols & Data
Determining the Optimal Concentration (IC50) using a Cell Viability Assay
A crucial first step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces a biological response by 50%.[7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. A common starting range is 1 nM to 10 µM.[7] Include a vehicle control (e.g., DMSO at the same final concentration as your highest inhibitor concentration, typically ≤ 0.1%).[7]
-
Incubation: Add the diluted inhibitor to the cells and incubate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[1][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[7]
Quantitative Data for Mcl-1 Inhibitors
The following table summarizes reported in vitro data for a specific Mcl-1 inhibitor and related compounds. Note that these values can vary significantly between different assays and cell lines.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| This compound | Mcl-1 | Cell Viability | 0.061 | 19 | OPM-2 | [8] |
| A-1210477 | Mcl-1 | Not Specified | - | 454 | Not Specified | [1] |
| S63845 | Mcl-1 | FP | - | 1.2 | Not Specified | [1] |
| AZD5991 | Mcl-1 | FRET | - | < 3 | Not Specified | [9] |
Visual Guides
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 is regulated by survival and stress pathways.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining optimal inhibitor concentration.
Troubleshooting Guide
Q4: My inhibitor shows much weaker activity in my cell-based assay compared to its published biochemical potency (Ki). Why?
This is a common observation. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Protein Binding: The inhibitor can bind to proteins in the cell culture serum, reducing the effective free concentration.[10]
-
Cellular Efflux: Cells may actively pump the inhibitor out through efflux pumps.
-
Stoichiometry of Bcl-2 Family Proteins: The relative levels of pro- and anti-apoptotic proteins in a specific cell line can influence its sensitivity to Mcl-1 inhibition.[9]
Q5: I'm observing significant cell death even at very low concentrations of the inhibitor. What should I do?
-
Confirm On-Target Effect: Ensure the observed cell death is due to Mcl-1 inhibition. You can use a rescue experiment by overexpressing Mcl-1 or use a cell line known to be resistant to Mcl-1 inhibition.
-
Reduce Incubation Time: The effect of the inhibitor may be rapid. Try shorter incubation times (e.g., 6, 12, or 24 hours).
-
Check for Off-Target Effects: At higher concentrations, inhibitors can have off-target effects. A thorough dose-response curve will help identify a specific window of activity.
Q6: The inhibitor seems to have no effect on my cells, even at high concentrations. What could be the problem?
-
Cell Line Dependency: Your chosen cell line may not be dependent on Mcl-1 for survival. It might rely on other pro-survival proteins like Bcl-2 or Bcl-xL.[11] Consider testing cell lines known to be Mcl-1 dependent.
-
Inhibitor Stability: Ensure your inhibitor stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound.[7]
-
Solubility Issues: The inhibitor may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Inhibitor 3
Disclaimer: Specific chemical stability data for "Mcl-1 inhibitor 3" (CAS: 2376774-73-9) is not publicly available. This guide provides general recommendations and protocols for handling, storage, and stability assessment of novel macrocyclic inhibitors based on best practices for research compounds. It is imperative for researchers to perform their own stability validation for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound in its solid form and as a stock solution?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term storage (up to 3 years).
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, aliquots can be kept at 4°C for up to one week.
Q2: Why is it important to aliquot my stock solution of this compound?
Aliquoting your stock solution into smaller, single-use volumes is crucial to prevent degradation. Repeated freeze-thaw cycles can introduce moisture and promote chemical degradation of the compound. By using a fresh aliquot for each experiment, you ensure the integrity and consistent activity of the inhibitor.
Q3: My this compound solution has changed color. Can I still use it?
A change in the color of your solution is a potential indicator of chemical degradation or oxidation. It is strongly advised not to use a solution that has changed color, as the presence of degradation products could lead to inaccurate and unreliable experimental results. It is recommended to discard the discolored solution and prepare a fresh one from a new aliquot of your stock.
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing suggests that the inhibitor's solubility limit may have been exceeded at the storage temperature or during the freeze-thaw process. To address this:
-
Thawing Protocol: Thaw the vial slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.
-
Concentration: If precipitation persists, consider preparing stock solutions at a slightly lower concentration.
-
Solvent Choice: Ensure that the chosen solvent is appropriate for long-term cryogenic storage.
Q5: What is the recommended solvent for preparing stock solutions of this compound?
While specific solubility data is limited, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors. However, it is essential to consult the manufacturer's product data sheet for any specific recommendations. Always use anhydrous, high-purity DMSO to minimize degradation.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
This is a common issue that can often be attributed to the degradation of the inhibitor in solution. Follow this troubleshooting guide to identify and resolve the problem.
Troubleshooting Decision Tree
Caption: A troubleshooting flowchart for addressing inconsistent experimental results with this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 1 week | For short-term use. Protect from light. |
Table 2: Template for Experimental Stability Assessment of this compound in Solution
| Time Point | Storage Condition | % Remaining (HPLC Peak Area) | Observations (e.g., color change, precipitation) |
| 0 hours | Initial | 100% | Clear, colorless solution |
| 24 hours | 4°C, Dark | ||
| 24 hours | Room Temp, Light | ||
| 48 hours | 4°C, Dark | ||
| 48 hours | Room Temp, Light | ||
| 1 week | 4°C, Dark |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the inhibitor in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the inhibitor is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use amber glass vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general method to assess the chemical stability of this compound in a specific solvent or buffer over time.
-
Workflow for Stability Assessment:
Caption: A general experimental workflow for assessing the stability of this compound in solution.
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer (e.g., DMSO, PBS, or cell culture medium) at the final working concentration.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the freshly prepared solution using a validated High-Performance Liquid Chromatography (HPLC) method. This will provide the initial peak area of the intact inhibitor, which serves as the 100% reference.
-
Sample Storage: Store the remaining solution under the desired test conditions (e.g., 4°C in the dark, room temperature exposed to light).
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the peak area at T=0.
-
% Remaining = (Peak Area at Time t / Peak Area at Time 0) * 100
-
-
Signaling Pathway
Simplified Mcl-1 Signaling Pathway
Caption: A simplified diagram of the Mcl-1 signaling pathway and the mechanism of action of this compound.
Mcl-1 Inhibitor 3 In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mcl-1 inhibitor 3 (and related compounds) in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during in vivo studies with Mcl-1 inhibitors.
1. Formulation and Administration
-
Question: I am observing poor solubility and precipitation of my Mcl-1 inhibitor during formulation for in vivo administration. What are the recommended formulation strategies?
Answer: Poor aqueous solubility is a known challenge for many small molecule Mcl-1 inhibitors.[1][2] For intravenous (IV) administration in preclinical models, a common approach is to use a co-solvent system. For example, a formulation of 10% ethanol and 10% Cremophor EL has been used for mice.[3][4] Another option for IV administration in dogs involved 50% ethanol and 50% PEG500.[3][4] It is crucial to perform small-scale solubility tests with your specific inhibitor and vehicle to ensure complete dissolution and stability before administration. For some inhibitors, oral bioavailability has been achieved, but this is often a significant challenge.[5][6]
-
Question: What is the recommended route of administration for Mcl-1 inhibitors in mouse xenograft models?
Answer: The most common route of administration in published preclinical studies is intravenous (IV) injection.[3][4] Intraperitoneal (IP) injection has also been reported for some Mcl-1 inhibitors.[4] The choice of administration route will depend on the specific pharmacokinetic properties of your inhibitor and the experimental design. IV administration generally provides more direct and predictable systemic exposure.
2. Efficacy and Dosing
-
Question: My in vivo experiment with an Mcl-1 inhibitor is showing inconsistent or lower-than-expected anti-tumor efficacy. What are the potential reasons?
Answer: Several factors can contribute to suboptimal in vivo efficacy:
-
Mcl-1 Dependency: Ensure that your chosen tumor model is indeed dependent on Mcl-1 for survival. Overexpression of Mcl-1 is common in many cancers, but not all are solely reliant on it.[3][7] You can confirm Mcl-1 dependency through in vitro assays that correlate growth inhibition with on-target effects like Mcl-1:Bim complex disruption and caspase 3/7 activation.[3][4]
-
Pharmacokinetics: The inhibitor may have a short half-life or poor tumor penetration, leading to insufficient target engagement. A thorough pharmacokinetic (PK) analysis is essential to understand the drug's exposure in plasma and, if possible, in the tumor tissue.[3][4]
-
Dosing Schedule: The dosing regimen (dose level and frequency) may not be optimal. Dose-escalation studies in non-tumor-bearing mice can help determine the maximum tolerated dose (MTD).[8] Efficacy studies should then be conducted at and below the MTD to find the optimal therapeutic window.[3][4][8]
-
Mcl-1 Protein Stabilization: A peculiar characteristic of some Mcl-1 inhibitors is their ability to induce and stabilize the Mcl-1 protein itself.[9][10][11] This is thought to be due to impaired ubiquitination and degradation of the Mcl-1 protein when the inhibitor is bound.[9][10][11] This can be a mechanism of resistance and may require alternative dosing strategies or combination therapies.
-
-
Question: How do I determine the optimal dose for my in vivo experiments?
Answer: A maximum tolerated dose (MTD) study is a critical first step. This involves administering escalating doses of the inhibitor to cohorts of mice and monitoring for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.[8] Once the MTD is established, efficacy studies can be performed using doses at or below this level. For example, in a study with compound 26 (a potent Mcl-1 inhibitor), doses of 60 and 80 mg/kg were used in a multiple myeloma xenograft model.[3][4]
3. Toxicity and Off-Target Effects
-
Question: I am concerned about the potential for cardiotoxicity with my Mcl-1 inhibitor. What are the known risks and how can I monitor for them?
Answer: Cardiotoxicity is a significant concern for Mcl-1 inhibitors and has led to the termination of some clinical trials.[1][12] Inhibition of Mcl-1 in cardiomyocytes can lead to mitochondrial dysfunction and cell death.[13] In clinical studies with compounds like AMG-176 and ABBV-467, increases in cardiac troponin I levels, a biomarker of cardiac injury, were observed in patients.[4][14]
In preclinical models, monitoring for cardiotoxicity can involve:
-
Histopathological examination of heart tissue: Look for signs of cardiomyocyte damage.
-
Measurement of cardiac biomarkers: While challenging in mice, plasma troponin levels can be assessed.
-
Echocardiography: To assess cardiac function in longer-term studies.
It has been suggested that the prolonged inhibition of Mcl-1 may increase the risk of cardiotoxicity.[3][4] Therefore, inhibitors with a Cmax-driven pharmacokinetic profile might be preferred over those with a long half-life.[3][4]
-
-
Question: What are the expected hematological toxicities of Mcl-1 inhibitors?
Answer: Mcl-1 is crucial for the survival of hematopoietic stem cells and various lymphocyte populations.[3][15] Therefore, on-target hematological toxicity is expected. In a humanized Mcl-1 mouse model, the Mcl-1 inhibitor S63845 had a lower maximum tolerated dose compared to wild-type mice, and the observed changes in hematopoietic cells were transient.[3][4] Monitoring complete blood counts (CBCs) during your in vivo studies is recommended to assess the impact on different blood cell lineages.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Mcl-1 inhibitors.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Compound | Tumor Model | Animal Model | Dosing Schedule | Efficacy Outcome | Reference |
| Compound 26 | NCI-H929 (Multiple Myeloma) | Mouse | 60 or 80 mg/kg IV, single dose | Initial tumor regression | [3][4] |
| UMI-77 | BxPC-3 (Pancreatic Cancer) | SCID Mice | 60 mg/kg IV, 5 days/week for 2 weeks | 65% tumor growth inhibition | [8] |
| Compound 9 | AMO-1 (Multiple Myeloma) | Mouse | 100 mg/kg IP, daily for 14 days | 60% tumor growth inhibition | [4] |
| Compound 13 | A427 (NSCLC) | Mouse | 30 and 60 mg/kg | 85% TGI and tumor regressions | [5] |
Table 2: Pharmacokinetic Parameters of Selected Mcl-1 Inhibitors
| Compound | Species | T½ (half-life) | Vss (Volume of distribution) | Clearance | Reference |
| AMG 176 (Compound 3) | Not specified | 14 h | 0.6 L/kg | Not specified | [3][4] |
| Compound 26 | Dog | Not specified | Not specified | 5.2 mL/min/kg | [4] |
| UMI-77 | Mouse (liver microsomes) | 45 min | Not specified | Not specified | [8] |
Key Experimental Protocols
1. Subcutaneous Xenograft Model Establishment
-
Cell Preparation: Tumor cells (e.g., 5 x 10^6 NCI-H929 cells) are harvested during exponential growth and resuspended in a suitable medium, often mixed with Matrigel.[3][4]
-
Implantation: The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).[3][4][8]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 150-300 mm³). Tumor volume is measured regularly (e.g., three times a week) using calipers and calculated using the formula: (length × width²) × π/6.[3][4]
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups.[3][4]
2. Pharmacodynamic Assessment
-
Tumor Harvesting: At specified time points after treatment, tumors are excised.
-
Biomarker Analysis: Tumor lysates are prepared for downstream analysis.
Visualizations
Signaling Pathway of Mcl-1 Inhibition
Caption: Mcl-1 signaling pathway and mechanism of inhibition.
General Experimental Workflow for In Vivo Studies
References
- 1. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. captortherapeutics.com [captortherapeutics.com]
- 13. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
Technical Support Center: Mcl-1 Inhibitors for In Vivo Studies
Welcome to the technical support center for the in vivo application of Mcl-1 inhibitors. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common delivery methods for Mcl-1 inhibitors in in vivo studies?
A1: For in vivo studies, Mcl-1 inhibitors are typically delivered via three main routes: systemic intravenous (IV) injection, oral administration, and advanced nanoparticle formulations. The choice of method depends on the inhibitor's physicochemical properties, such as solubility and bioavailability, and the experimental goals.
-
Intravenous (IV) Injection: This is a common route for Mcl-1 inhibitors like S63845 and AZD5991, ensuring immediate and complete bioavailability.[1][2][3] It is often used to achieve rapid, high plasma concentrations.
-
Oral Administration: Some Mcl-1 inhibitors, such as AMG 176, have been developed to be orally bioavailable.[4] This method is less invasive and can be suitable for longer-term dosing regimens.
-
Nanoparticle-Based Delivery: To overcome challenges like poor aqueous solubility, off-target toxicity, and to enhance tumor-specific delivery, Mcl-1 inhibitors can be encapsulated in nanoparticles.[5][6][7][8] This approach can improve the therapeutic index by increasing drug concentration at the tumor site while minimizing systemic exposure.[8]
Q2: How does the Mcl-1 signaling pathway mediate cell survival and apoptosis?
A2: Mcl-1 is a pro-survival protein belonging to the Bcl-2 family that plays a crucial role in regulating the intrinsic apoptotic pathway.[9][10][11][12] It prevents apoptosis by binding to and sequestering pro-apoptotic effector proteins like BAK and BAX.[3][12][13] The expression and stability of Mcl-1 are tightly regulated by various signaling pathways. For instance, survival signals can activate pathways like PI3K/AKT, which promote Mcl-1 expression and stability.[9][12] Conversely, stress signals can lead to Mcl-1 degradation through the action of kinases like JNK and GSK3, priming the cell for apoptosis.[9][10] Mcl-1 inhibitors function as BH3 mimetics, binding to the BH3-binding groove of Mcl-1, which displaces pro-apoptotic proteins and triggers BAX/BAK-dependent apoptosis.[3][14]
Mcl-1 Signaling Pathway in Apoptosis Regulation
Caption: Mcl-1 integrates pro-survival and pro-apoptotic signals to control cell fate.
Q3: My Mcl-1 inhibitor has poor aqueous solubility. How can I improve its delivery for in vivo studies?
A3: Poor aqueous solubility is a common challenge that can lead to low bioavailability and high variability in results.[15] Here are several strategies to address this:
-
Formulation Optimization: Experiment with different pharmaceutically acceptable vehicles and co-solvents. Common systems include mixtures of DMSO, PEG300, Tween 80, and saline or corn oil.[16]
-
pH Adjustment: Determine the optimal pH for your inhibitor's solubility and stability and buffer your formulation accordingly.[15]
-
Use of Solubilizing Agents: Incorporate agents like cyclodextrins or surfactants that can enhance the solubility of hydrophobic compounds.[15]
-
Nanoparticle Encapsulation: Encapsulating the inhibitor within nanoparticles can significantly improve solubility and allow for stable administration in aqueous media.[5][8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your in vivo experiments with Mcl-1 inhibitors.
Troubleshooting Workflow for In Vivo Mcl-1 Inhibitor Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nanoparticle-Mediated Delivery of Micheliolide Analogs to Eliminate Leukemic Stem Cells in the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mcl-1 small-molecule inhibitors encapsulated into nanoparticles exhibit increased killing efficacy towards HCMV-infected monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-targeted nanoparticles improve the therapeutic index of BCL2 and MCL1 dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 13. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Interpreting unexpected results with Mcl-1 inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with Mcl-1 inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a highly potent and orally active macrocyclic inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein.[1] Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] Its primary role is to promote cell survival by binding to and sequestering pro-apoptotic proteins such as Bak and Bax.[2][3][4] By competitively binding to the BH3-binding groove of Mcl-1, the inhibitor is expected to displace these pro-apoptotic proteins, leading to their activation, subsequent release of cytochrome c from the mitochondria, and ultimately, caspase-dependent apoptosis.[2][3][5]
Q2: I'm not observing the expected level of apoptosis in my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of apoptotic response:
-
Cell Line Dependency: Not all cancer cell lines are solely dependent on Mcl-1 for survival. Some may rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for protection against apoptosis.[6] The expression levels of different Bcl-2 family members can influence sensitivity.[6]
-
Acquired Resistance: Cancer cells can develop resistance to Mcl-1 inhibitors through various mechanisms. This can include the upregulation of other anti-apoptotic proteins or alterations in the signaling pathways that regulate Mcl-1 expression and stability.
-
Drug Concentration and Treatment Duration: The concentration of the inhibitor or the duration of the treatment may be suboptimal. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Experimental Assay Issues: Problems with the apoptosis assay itself, such as reagent quality or incorrect cell handling, can lead to inaccurate results. Ensure your controls are working as expected.[7]
Q3: Unexpectedly, I'm observing an increase in Mcl-1 protein levels after treatment with the inhibitor. Why is this happening?
This is a documented phenomenon with some Mcl-1 inhibitors. Instead of leading to its degradation, the binding of the inhibitor can paradoxically stabilize the Mcl-1 protein.[3] This can occur through several mechanisms:
-
Conformational Changes: Inhibitor binding can induce a conformational change in the Mcl-1 protein that makes it less susceptible to ubiquitination and subsequent proteasomal degradation.[3]
-
Disruption of Protein-Protein Interactions: The inhibitor can disrupt the interaction of Mcl-1 with proteins that normally target it for degradation, such as the E3 ubiquitin ligase Mule.[3][8]
-
Enhanced Deubiquitination: Mcl-1 inhibitors can increase the activity of deubiquitinases (DUBs) like USP9x, which remove ubiquitin tags from Mcl-1 and protect it from degradation.[8]
Despite this increase in total Mcl-1 protein, the inhibitor-bound Mcl-1 is functionally inactive and cannot sequester pro-apoptotic proteins, which can still lead to apoptosis.[8]
Q4: My cells are showing resistance to this compound. What are the known resistance mechanisms?
Resistance to Mcl-1 inhibitors is a significant challenge. Some of the key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Mcl-1 by increasing the expression of other pro-survival proteins like Bcl-2 or Bcl-xL.[9]
-
Mutations in the Mcl-1 binding groove: Although less common, mutations in the BH3-binding groove of Mcl-1 could potentially reduce the binding affinity of the inhibitor.
-
Alterations in upstream signaling pathways: Changes in pathways like PI3K/AKT and MAPK/ERK, which regulate Mcl-1 expression and stability, can contribute to resistance.[10]
-
Increased Mcl-1 protein stability: Enhanced deubiquitination or reduced ubiquitination can lead to higher baseline levels of Mcl-1, requiring higher concentrations of the inhibitor to be effective.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or low induction of apoptosis | Cell line is not Mcl-1 dependent. | Screen a panel of cell lines with varying dependencies on Bcl-2 family members. Perform BH3 profiling to assess the apoptotic dependencies of your cells. |
| Suboptimal inhibitor concentration or treatment time. | Perform a dose-response (e.g., 10 nM to 10 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment. | |
| Issues with the apoptosis assay (e.g., Annexin V/PI staining). | Check the health of your cells before starting the experiment. Ensure proper compensation and gating if using flow cytometry. Include positive and negative controls.[7] | |
| Increased Mcl-1 protein levels post-treatment | Inhibitor-induced protein stabilization. | This is a known effect.[3] Correlate the increased Mcl-1 levels with markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm if the apoptotic pathway is still being activated. Perform co-immunoprecipitation to verify that the inhibitor is disrupting the Mcl-1/Bak or Mcl-1/Bax interaction. |
| Cell proliferation is inhibited, but apoptosis is not induced | Mcl-1's non-apoptotic functions are being affected. | Mcl-1 has been implicated in regulating cell cycle progression and DNA damage repair.[11][12] Investigate cell cycle arrest (e.g., by flow cytometry with propidium iodide) and DNA damage markers (e.g., γH2AX staining).[11] |
| High background in negative control for apoptosis assay | Poor cell health or excessive centrifugation speed. | Ensure you are using a healthy, actively growing cell culture and handle cells gently.[7] |
| High percentage of necrotic cells even at low inhibitor concentrations | Inhibitor concentration may be too high, or cells are sensitive to the vehicle (e.g., DMSO). | Lower the inhibitor concentration range and ensure the final DMSO concentration is below 0.5%.[7] |
| Inconsistent results between experiments | Variability in cell culture conditions or reagent preparation. | Maintain consistent cell passage numbers, seeding densities, and reagent concentrations. Prepare fresh dilutions of the inhibitor for each experiment. |
Quantitative Data Summary
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) |
| This compound | Mcl-1 | HTRF/TR-FRET | 0.061 | 19 (OPM-2 cells) | - | - |
| A-1210477 | Mcl-1 | Not Specified | - | 454 | >100 | >100 |
| S63845 | Mcl-1 | FP | 1.2 | - | >8,333 | >8,333 |
Data for this compound from MedChemExpress.[1] Data for A-1210477 and S63845 from BenchChem.[13]
Key Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is for analyzing apoptosis in a suspension cell line treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Suspension cancer cell line (e.g., OPM-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 106 cells/mL.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A starting range of 10 nM to 10 µM is recommended.[7]
-
Treat cells with the inhibitor or vehicle control (DMSO) for the desired time (e.g., 24-48 hours). Ensure the final DMSO concentration is below 0.5%.[7]
-
-
Staining:
-
Harvest cells by centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction
This protocol is a general guideline to determine if this compound disrupts the interaction between Mcl-1 and Bak.
Materials:
-
This compound
-
Cell line expressing Mcl-1 and Bak
-
Non-denaturing lysis buffer
-
Antibody against Mcl-1
-
Control IgG
-
Protein A/G agarose beads
-
Western blot reagents
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Harvest and lyse the cells in a non-denaturing lysis buffer.[13]
-
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Western Blotting:
-
Elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against Mcl-1 and Bak to detect the co-immunoprecipitated protein. A decrease in the amount of Bak pulled down with Mcl-1 in the inhibitor-treated sample indicates a disruption of their interaction.
-
Visualizations
Caption: Simplified Mcl-1 signaling and inhibitor action.
Caption: General workflow for Mcl-1 inhibitor studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 5. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: Benchmarking Mcl-1 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional chemotherapies and other targeted agents. This guide provides an objective comparison of Mcl-1 inhibitor 3 with other prominent Mcl-1 inhibitors, supported by experimental data to assist researchers in evaluating these compounds for their studies.
Quantitative Performance Analysis
The following tables summarize the biochemical and cellular performance of this compound against other well-characterized Mcl-1 inhibitors.
Table 1: Biochemical Binding Affinity and Selectivity of Mcl-1 Inhibitors
| Inhibitor | Target | Assay Type | Kᵢ (nM) | K d (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL |
| This compound | Mcl-1 | TR-FRET | 0.061[1] | - | High (Not specified) | High (Not specified) |
| AZD5991 | Mcl-1 | TR-FRET | 0.13 | 0.17 | >27,000-fold | >50,000-fold |
| S63845 | Mcl-1 | SPR | < 1.2 | 0.19 | >10,000-fold | >10,000-fold |
| A-1210477 | Mcl-1 | TR-FRET | 0.454 | - | >100-fold | >100-fold |
| AMG-176 | Mcl-1 | - | 0.06 | - | >15,800-fold | >11,600-fold |
| VU661013 | Mcl-1 | TR-FRET | 0.097 | - | >412,000-fold | >412,000-fold |
Kᵢ: Inhibition constant; K d: Dissociation constant; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance.
Table 2: In Vitro Cellular Activity of Mcl-1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC₅₀ (nM) |
| This compound | OPM-2 (Multiple Myeloma) | Cell Viability | 19[1] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Activity | 33 |
| MV4-11 (AML) | Caspase Activity | 24 | |
| S63845 | Variety of AML cell lines | Cell Viability | 4-233 |
| A-1210477 | H929 (Multiple Myeloma) | Cell Viability | 26.2 |
| AMG-176 | AML cell lines | Apoptosis | Nanomolar range |
| VU661013 | Mcl-1 dependent cell lines | Apoptosis | Potent activity |
IC₅₀: Half-maximal inhibitory concentration; AML: Acute Myeloid Leukemia.
Table 3: In Vivo Efficacy of Mcl-1 Inhibitors
| Inhibitor | Mouse Model | Dosing | Key Findings |
| This compound | OPM-2 xenograft | 30-60 mg/kg, oral | 44% TGI at 30 mg/kg; 34% tumor regression at 60 mg/kg[1] |
| AZD5991 | MM & AML xenografts | Single i.v. dose | Complete tumor regression in several models |
| S63845 | MM xenograft | - | Dose-dependent antitumor activity |
| Compound 9 (similar to this compound) | AMO-1 xenograft | 100 mg/kg, i.p. | 60% TGI |
| MV-4-11 disseminated leukemia | 75 mg/kg, i.p. | Near elimination of leukemia cells |
TGI: Tumor Growth Inhibition; MM: Multiple Myeloma; AML: Acute Myeloid Leukemia; i.v.: intravenous; i.p.: intraperitoneal.
Mechanism of Action and Signaling Pathway
Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the anti-apoptotic Mcl-1 protein. This action displaces pro-apoptotic proteins like Bak and Bim, which are normally sequestered by Mcl-1. The released Bak and Bax can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
The preclinical evaluation of a novel Mcl-1 inhibitor typically follows a structured workflow to characterize its biochemical, cellular, and in vivo properties.
Caption: Experimental workflow for Mcl-1 inhibitor evaluation.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This assay measures the binding affinity of inhibitors to Mcl-1 by assessing the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3-domain peptide.
Reagents and Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3-domain peptide (e.g., from Bim or Bak) as the probe
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Test inhibitors at various concentrations
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a dilution series of the test inhibitor in assay buffer.
-
In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.
-
Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the effect of the inhibitors on the viability of cancer cell lines by measuring ATP levels, which are indicative of metabolically active cells.
Reagents and Materials:
-
Mcl-1-dependent cancer cell lines (e.g., OPM-2, H929)
-
Complete cell culture medium
-
Test inhibitors at various concentrations
-
96-well or 384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values from the dose-response curves.
In Vivo Xenograft Mouse Model
This model is used to evaluate the in vivo efficacy and tolerability of the Mcl-1 inhibitors.
Materials and Methods:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Mcl-1-dependent cancer cell line (e.g., OPM-2)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) or regression based on the tumor volume measurements.
References
A Head-to-Head Showdown: Unveiling the Preclinical Efficacy of Mcl-1 Inhibitors S63845 and AZD5991
For researchers, scientists, and drug development professionals, the landscape of Myeloid cell leukemia-1 (Mcl-1) inhibitors presents a promising frontier in oncology. Mcl-1, an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancers and a key mediator of resistance to various therapies.[1][2] The development of small molecules that directly inhibit Mcl-1 has ushered in a new wave of targeted cancer treatments.[1][2] This guide provides a head-to-head comparison of two prominent Mcl-1 inhibitors—S63845 and AZD5991—across specific cancer models, supported by experimental data and detailed methodologies.
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical therapeutic target in oncology.[3] Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional chemotherapies and other targeted agents.[3][4] Both S63845 and AZD5991 are highly selective inhibitors of Mcl-1, functioning as BH3 mimetics. They bind to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[5][6] This action liberates Bak and Bax to induce mitochondrial outer membrane permeabilization, subsequent caspase activation, and ultimately, apoptosis.[5][6]
Biochemical and Cellular Performance: A Quantitative Comparison
The following tables summarize the quantitative data on the binding affinity, selectivity, and cellular activity of S63845 and AZD5991. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[4]
Table 1: Biochemical Binding Affinity and Selectivity
| Inhibitor | Target | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL |
| S63845 | Human Mcl-1 | SPR | 0.19[3][7] | < 1.2[3][4] | 4-233 (in AML cell lines)[3] | >10,000-fold[3][4] | >10,000-fold[3][4] |
| AZD5991 | Human Mcl-1 | SPR | 0.17[3] | 0.13[3][8] | 0.7[3] | >5,000-fold[3][4] | >8,000-fold[3][4] |
| Human Mcl-1 | FRET | - | 0.2[3] | 0.72[3][4] | >27,000-fold[3] | >50,000-fold[3] |
Kd: Dissociation constant; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; SPR: Surface Plasmon Resonance; FRET: Fluorescence Resonance Energy Transfer.
Table 2: In Vitro Cellular Activity in Hematological Malignancies
| Inhibitor | Cell Line (Cancer Type) | EC50/IC50 (nM) |
| S63845 | MOLM-13 (AML) | ~10 |
| MV4-11 (AML) | ~20 | |
| H929 (Multiple Myeloma) | <100 | |
| AMO-1 (Multiple Myeloma) | <100 | |
| AZD5991 | MV4-11 (AML) | 24 (6h caspase EC50)[9] |
| MOLP-8 (Multiple Myeloma) | 33 (6h caspase EC50)[9] | |
| NCI-H929 (Multiple Myeloma) | <100 |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Cancer Model | Dosing | Outcome |
| S63845 | AMO-1 Multiple Myeloma Xenograft | 25 mg/kg, i.v. | 7 out of 8 mice showed complete tumor regression at 100 days.[10][11] |
| AML Xenograft | 25 mg/kg, i.v. | 6 out of 8 mice achieved complete remission after 80 days.[10] | |
| AZD5991 | Multiple Myeloma Xenograft | Single i.v. dose | Caused tumor regressions.[9] |
| AML Xenograft | Single i.v. dose | Caused tumor regressions.[9] | |
| Multiple Myeloma Xenograft | 10, 30, 100 mg/kg, single i.v. | 52%, 93%, and 100% tumor regression, respectively.[11] |
Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Mcl-1 signaling pathway and a general experimental workflow.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: General workflow for Mcl-1 inhibitor evaluation.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitors on the viability of cancer cell lines.
Reagents and Materials:
-
Mcl-1-dependent cancer cell lines (e.g., H929, MV4-11)
-
Complete cell culture medium
-
Test inhibitors (S63845, AZD5991) at various concentrations
-
96-well or 384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Luminometer
Procedure:
-
Seed the cancer cells in the microplates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Mcl-1 inhibitors or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the inhibitors in a living organism.[3]
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human cancer cell lines for implantation (e.g., AMO-1, MV-4-11)
Procedure:
-
Subcutaneously or intravenously inject a suspension of cancer cells into the mice.[3]
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).[3]
-
Randomize the mice into treatment and control groups.[3]
-
Administer the Mcl-1 inhibitors (S63845 or AZD5991) via the appropriate route (e.g., intravenous injection) at the specified dose and schedule. The control group receives the vehicle.[3]
-
Monitor tumor volume by caliper measurements at regular intervals.[3]
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[3]
-
Calculate tumor growth inhibition (TGI) or regression based on the tumor volume measurements.[3]
Clinical Perspective and Future Directions
While both S63845 and AZD5991 have demonstrated potent preclinical activity, their clinical development trajectories have diverged. Phase I clinical trials for AZD5991 were initiated for patients with relapsed/refractory hematologic malignancies.[12][13] However, the study was halted due to a high incidence of asymptomatic troponin elevation, a signal of potential cardiotoxicity.[14][15] This underscores a significant challenge in the development of Mcl-1 inhibitors, as Mcl-1 is also essential for the survival of cardiomyocytes.[16]
S63845 (also known as MIK665) has also progressed to clinical trials.[17] The development of selective and potent Mcl-1 inhibitors represents a significant advancement in targeted cancer therapy.[1] Preclinical studies have demonstrated the promising anti-tumor activity of compounds such as S63845 and AZD5991, particularly in hematological malignancies.[1]
The combination of Mcl-1 inhibitors with other anticancer drugs, such as the Bcl-2 inhibitor venetoclax or standard chemotherapy, has shown synergistic effects in preclinical models and is a promising avenue for future clinical investigation.[9][18][19] The continued investigation and head-to-head comparison of these and emerging Mcl-1 inhibitors in relevant cancer models will be vital for optimizing their clinical development and ultimately improving patient outcomes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. benchchem.com [benchchem.com]
- 7. | BioWorld [bioworld.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. MDedge [mdedge.com]
- 11. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
A Head-to-Head In Vitro Comparison of Leading Mcl-1 Inhibitors: S63845, AZD5991, and AMG-176
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein in the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical target in oncology. Its overexpression is implicated in the progression of various cancers and contributes to resistance against conventional chemotherapies and targeted agents. This has driven the development of potent and selective small-molecule inhibitors aimed at restoring the natural process of apoptosis in cancer cells. This guide provides an objective in vitro comparison of three prominent Mcl-1 inhibitors: S63845, AZD5991, and AMG-176, with supporting experimental data to inform preclinical research and drug development decisions.
Biochemical Potency and Selectivity
The foundational metrics for evaluating Mcl-1 inhibitors are their direct binding affinity and inhibitory activity against the Mcl-1 protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and other biophysical assays are commonly used to quantify these interactions. The following table summarizes the biochemical potency and selectivity of S63845, AZD5991, and AMG-176 against human Mcl-1 and other Bcl-2 family proteins.
| Inhibitor | Assay Type | Target | K i | IC 50 | Selectivity vs. BCL-2 | Selectivity vs. BCL-xL |
| S63845 | TR-FRET | Human Mcl-1 | - | < 1.2 nM | >10,000-fold | >10,000-fold |
| AZD5991 | FRET | Human Mcl-1 | 200 pM | 0.72 nM | >5,000-fold | >8,000-fold |
| AMG-176 | TR-FRET | Human Mcl-1 | 0.06 nM | - | >15,000-fold | >11,000-fold |
Cellular Activity in Cancer Cell Lines
The ultimate goal of an Mcl-1 inhibitor is to induce apoptosis in cancer cells that depend on Mcl-1 for survival. The following table summarizes the half-maximal inhibitory concentration (IC50) values of the three inhibitors in various cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[1]
| Inhibitor | Cell Line | Cancer Type | IC 50 |
| S63845 | H929 | Multiple Myeloma | ~1-10 nM |
| MV4-11 | Acute Myeloid Leukemia | ~1-10 nM | |
| H23 | Non-Small Cell Lung Cancer | ~25 nM | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 nM |
| MV4-11 | Acute Myeloid Leukemia | 24 nM | |
| H929 | Multiple Myeloma | ~50 nM | |
| AMG-176 | MOLM-13 | Acute Myeloid Leukemia | < 1 nM |
| H929 | Multiple Myeloma | ~1 nM | |
| OPM-2 | Multiple Myeloma | ~5 nM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.
References
Validating the Selectivity of Mcl-1 Inhibitor S63845: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family, and its overexpression is a significant factor in the development and resistance of various cancers.[1][2] The development of selective Mcl-1 inhibitors is a promising therapeutic strategy. This guide provides a comparative analysis of the Mcl-1 inhibitor S63845, with a focus on validating its selectivity against other Bcl-2 family members. We present supporting experimental data for S63845 and other notable Mcl-1 inhibitors, along with detailed experimental protocols for key selectivity assays.
Comparative Selectivity of Mcl-1 Inhibitors
The selectivity of an Mcl-1 inhibitor is paramount to its therapeutic window, minimizing off-target effects that can arise from the inhibition of other anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. The following table summarizes the binding affinities of S63845 and other Mcl-1 inhibitors against a panel of Bcl-2 family proteins.
| Inhibitor | Target | Binding Affinity (K_d/K_i, nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Assay Method(s) |
| S63845 | Mcl-1 | 0.19 (K_d) | No discernible binding | No discernible binding | SPR, FP |
| Bcl-2 | >10,000 | ||||
| Bcl-xL | >10,000 | ||||
| AZD5991 | Mcl-1 | 0.17 (K_d), 0.13 (K_i) | >5,000-fold | >8,000-fold | SPR, FRET |
| Bcl-2 | ~6,800 (K_i) | ||||
| Bcl-xL | ~18,000 (K_i) | ||||
| Bcl-w | ~25,000 (K_i) | ||||
| Bfl-1 | ~12,000 (K_i) | ||||
| AMG-176 | Mcl-1 | <1 (K_i) | High | High | Not specified |
| Bcl-2 | Minimal binding | ||||
| Bcl-xL | Minimal binding | ||||
| A-1210477 | Mcl-1 | 0.454 (K_i) | >100-fold | >100-fold | Not specified |
Cellular Activity of Mcl-1 Inhibitors
The on-target efficacy of Mcl-1 inhibitors can be demonstrated by their cytotoxic activity in cancer cell lines that are dependent on Mcl-1 for survival. Below is a comparison of the half-maximal inhibitory concentrations (IC50) for S63845 and other selective inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Bcl-2 Family Dependence |
| S63845 | H929 | Multiple Myeloma | <0.1 | Mcl-1 |
| MOLT-3 | T-cell ALL | 0.01 | Mcl-1 | |
| RPMI-8402 | T-cell ALL | 0.01 | Mcl-1 | |
| HL-60 | AML | 0.004-0.233 | Mcl-1 | |
| MAVER-1 | Mantle Cell Lymphoma | Induces apoptosis | Bcl-2 | |
| K562 | CML | No apoptosis | Bcl-xL | |
| AZD5991 | MOLP-8 | AML | 0.033 | Mcl-1 |
| MV4-11 | AML | 0.024 | Mcl-1 | |
| NCI-H23 | NSCLC | 0.19 | Mcl-1 | |
| A-1210477 | HL-60 | AML | ~1.0 | Mcl-1 |
| MOLM-13 | AML | ~1.0 | Mcl-1/Bcl-2 | |
| MV4-11 | AML | ~1.0 | Mcl-1/Bcl-2 | |
| OCI-AML3 | AML | ~1.0 | Mcl-1 |
Signaling Pathway of Mcl-1 Mediated Apoptosis Inhibition
Mcl-1 is a central regulator of the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins BIM, PUMA, and NOXA, as well as the effector proteins BAK and BAX, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Selective Mcl-1 inhibitors, such as S63845, bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic partners and triggering apoptosis.
Caption: Intrinsic apoptosis pathway and the role of Mcl-1 inhibition.
Experimental Protocols
Accurate determination of inhibitor selectivity is crucial. The following are detailed protocols for commonly used biophysical and biochemical assays.
Experimental Workflow for Selectivity Validation
A typical workflow for validating the selectivity of a novel Mcl-1 inhibitor involves a multi-step process, starting from initial high-throughput screening to more detailed biophysical characterization and finally cellular assays.
References
Unveiling the Selectivity of Mcl-1 Inhibitors: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a targeted inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of the potent Mcl-1 inhibitor, designated here as Mcl-1 Inhibitor 3, against other members of the Bcl-2 family of anti-apoptotic proteins. This analysis is supported by experimental data from highly selective and well-characterized Mcl-1 inhibitors currently in research and clinical development: S63845, AZD5991, and AMG-176.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. The development of selective Mcl-1 inhibitors has been a significant focus in oncology drug discovery. However, due to the high structural homology within the BH3-binding groove of Bcl-2 family proteins, achieving selectivity is a formidable challenge. Off-target inhibition of other anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can lead to undesirable toxicities, including thrombocytopenia and neutropenia.
This guide summarizes the selectivity profiles of leading Mcl-1 inhibitors, presents the detailed methodologies used to assess their cross-reactivity, and provides a framework for evaluating the specificity of novel Mcl-1 targeted therapies.
Comparative Selectivity of Mcl-1 Inhibitors
The cross-reactivity of Mcl-1 inhibitors is primarily assessed by determining their binding affinities for other Bcl-2 family members. The following tables summarize the available data for S63845, AZD5991, and AMG-176, which collectively inform the profile of a highly selective Mcl-1 inhibitor like our representative "this compound".
| Inhibitor | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w | Bfl-1/A1 | Assay Method |
| S63845 | Kd: 0.19 nM[1][2] | No discernible binding[1][3] | No discernible binding[1][3] | Data not available | Data not available | Surface Plasmon Resonance (SPR) |
| AZD5991 | Ki: 0.13 nM[4] | Ki: 6.8 µM[5] | Ki: 18 µM[5] | Ki: 25 µM[5] | Ki: 12 µM[5] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| AMG-176 | Ki: <1 nM[3] | Data not available | Data not available | Data not available | Data not available | Cell-free system |
Table 1: Comparative Binding Affinities (Ki/Kd) of Mcl-1 Inhibitors Against Bcl-2 Family Proteins. Lower values indicate higher binding affinity. The data demonstrates the high selectivity of these compounds for Mcl-1 over other Bcl-2 family members.
| Inhibitor | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w | Bfl-1/A1 | Assay Method |
| AZD5991 | IC50: 0.72 nM[5] | IC50: 20 µM[5] | IC50: 36 µM[5] | IC50: 49 µM[5] | IC50: 24 µM[5] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Table 2: Comparative Inhibitory Concentrations (IC50) of AZD5991. This table further illustrates the potent and selective inhibition of Mcl-1 by AZD5991.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to determining selectivity, the following diagrams illustrate the apoptotic signaling pathway targeted by Mcl-1 inhibitors and a typical experimental workflow for assessing cross-reactivity.
Caption: Mcl-1's role in apoptosis and its inhibition.
Caption: Workflow for assessing inhibitor cross-reactivity.
Off-Target Profile Beyond the Bcl-2 Family
A comprehensive cross-reactivity assessment extends beyond the target protein family. While specific kinome scan data for S63845, AZD5991, and AMG-176 are not publicly available, it is a critical step in preclinical development to ensure the inhibitor does not engage with unintended kinases, which could lead to off-target toxicities. For instance, AMG-176 has been associated with cardiac toxicity in some clinical trials, highlighting the importance of thorough off-target screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are detailed protocols for two common assays used to determine the binding affinity and selectivity of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the disruption of a protein-protein interaction. A terbium-labeled antibody (donor) binds to a His-tagged Mcl-1 protein, and a fluorescently labeled BH3 peptide (acceptor) binds to the Mcl-1's BH3 groove. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. An inhibitor that displaces the fluorescent peptide will disrupt this energy transfer, leading to a decrease in the acceptor signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of His-tagged recombinant human Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1/A1 proteins in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).
-
Prepare a 2X stock of biotinylated BIM BH3 peptide in the same assay buffer.
-
Prepare a 2X stock of terbium-conjugated anti-His antibody and a 2X stock of streptavidin-conjugated d2 (acceptor) in the assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., "this compound") in DMSO, followed by a dilution in assay buffer to create a 4X stock.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor stock to the appropriate wells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
Add 5 µL of the 2X protein stock to each well.
-
Add 5 µL of the 2X biotinylated BIM BH3 peptide to each well.
-
Add 5 µL of the 2X antibody/acceptor mix to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein. A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein like Mcl-1, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of recombinant human Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1/A1 proteins in assay buffer (e.g., 20 mM sodium phosphate, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Prepare a 2X stock of a fluorescently labeled (e.g., FITC or TAMRA) BIM BH3 peptide at a concentration equal to its Kd for the target protein.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a dilution in assay buffer to create a 4X stock.
-
-
Assay Procedure (384-well black plate):
-
Add 10 µL of the 4X inhibitor stock to the appropriate wells. For control wells, add 10 µL of assay buffer with the same final DMSO concentration.
-
Add 10 µL of the 2X protein stock to each well.
-
Add 20 µL of the 2X fluorescent peptide stock to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
The instrument will measure the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light and calculate the millipolarization (mP) values.
-
Plot the mP values against the inhibitor concentration and fit the data to determine the IC50 value.
-
Calculate the Ki value using the equation described by Nikolovska-Coleska et al.
-
Conclusion
The cross-reactivity profile of a Mcl-1 inhibitor is a critical determinant of its therapeutic potential and safety. The data presented for leading Mcl-1 inhibitors S63845 and AZD5991 demonstrate that high selectivity for Mcl-1 over other Bcl-2 family members is achievable. For any novel Mcl-1 inhibitor, such as the representative "this compound," rigorous evaluation using assays like TR-FRET and FP is essential to establish its selectivity profile. Furthermore, a comprehensive assessment of off-target effects through broader screening, such as kinome scanning, is necessary to fully characterize its safety profile before clinical advancement. This guide provides the foundational information and methodologies for researchers to conduct and interpret these critical cross-reactivity studies.
References
Mcl-1 Inhibitor Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mcl-1 inhibitor combination therapies, supported by experimental data. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells and a key driver of resistance to various therapies.[1][2][3][4] The combination of Mcl-1 inhibitors with other anticancer agents has shown significant promise in preclinical and clinical studies, offering a strategy to overcome resistance and enhance therapeutic efficacy.[1][5][6]
This guide summarizes quantitative data from key studies, details common experimental protocols for validation, and provides visual representations of the Mcl-1 signaling pathway and experimental workflows.
Comparative Efficacy of Mcl-1 Inhibitor Combinations
The therapeutic potential of Mcl-1 inhibitors is significantly enhanced when used in combination with other agents. This section provides a comparative summary of preclinical data for various Mcl-1 inhibitor combination strategies across different cancer types.
Mcl-1 and Bcl-2 Inhibitor Combinations
The dual inhibition of Mcl-1 and Bcl-2 has emerged as a powerful strategy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[7][8][9] Upregulation of Mcl-1 is a common mechanism of resistance to the Bcl-2 inhibitor venetoclax.[7][9] Co-administration of an Mcl-1 inhibitor can resensitize resistant cells to venetoclax, leading to synergistic apoptosis.[7][8]
| Cancer Type | Mcl-1 Inhibitor | Combination Agent | Key Findings | Reference |
| AML | VU661013 | Venetoclax | Overcame venetoclax resistance in AML cell lines and patient-derived xenografts (PDXs). The combination showed a significant survival benefit in a murine AML model.[7][9][10] | [7][9][10] |
| AML | S63845 | Venetoclax | Induced strong synergistic apoptosis in primary AML samples and cell lines, including those resistant to venetoclax.[8] | [8] |
| Triple-Negative Breast Cancer (TNBC) | S63845 | Docetaxel | Displayed synergistic activity in preclinical models of TNBC.[11] | [11] |
| HER2+ Breast Cancer | S63845 | Trastuzumab/Lapatinib | Showed synergistic action with HER2-targeted therapies.[11] | [11] |
| Synovial Sarcoma (SS) | S63845 | Venetoclax | Demonstrated synergistic sensitivity in SS cell lines and induced tumor regression in a PDX model.[12] | [12] |
| Hepatocellular Carcinoma (HCC) | MIK665 (S64315) | ABT-199 (Venetoclax) | The combination showed strong synergistic effects in inducing apoptosis in all analyzed HCC cell lines.[13] | [13] |
| Melanoma | S63845/MIK665 | ABT-199 (Venetoclax) | Induced cell death in a broad range of melanoma cell lines and was particularly effective in BRAF-WT melanomas.[14] | [14] |
Mcl-1 Inhibitor Combinations with Other Therapies
Mcl-1 inhibitors have also been evaluated in combination with chemotherapy, targeted therapies, and other pathway inhibitors, demonstrating broad potential across various cancer types.
| Cancer Type | Mcl-1 Inhibitor | Combination Agent | Key Findings | Reference |
| Gastric Cancer | Unspecified | Anti-mitotic chemotherapies, HER2-targeting drugs, STAT3 inhibitor | These agents indirectly target Mcl-1 and synergize with BCL-XL inhibitors to enhance anti-tumor activity.[15] | [15] |
| Acute Myeloid Leukemia (AML) | S63845 | ABT-737 (BCL-2/BCL-XL inhibitor) | Resulted in more effective cell killing compared to single-agent treatment, with a strong synergistic interaction.[16][17] | [16][17] |
| Acute Myeloid Leukemia (AML) | S63845 | PD98059 (MAPK pathway inhibitor) | Demonstrated a strong synergistic effect in inducing apoptosis.[16][17] | [16][17] |
| Multiple Myeloma | S63845 | HDAC inhibitors | Synergistically induced apoptosis in multiple myeloma cells through the downregulation of BCL-XL.[18] | [18] |
Mcl-1 Signaling and Therapeutic Intervention
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][19] Mcl-1 inhibitors block this interaction, freeing pro-apoptotic proteins to trigger cell death.
Caption: Mcl-1 signaling pathway and the mechanism of Mcl-1 inhibitors.
Experimental Validation Workflow
Validating the efficacy of Mcl-1 inhibitor combination therapies involves a multi-step process, from initial in vitro screening to in vivo tumor model studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leuke... | Vanderbilt University Medical Center [medsites.vumc.org]
- 11. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneously Inhibiting BCL2 and MCL1 Is a Therapeutic Option for Patients with Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Both direct and indirect suppression of MCL1 synergizes with BCLXL inhibition in preclinical models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Mcl-1 Inhibitor 3: A Comparative Guide
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family, is a critical survival factor for numerous cancer cells. Its overexpression is linked to tumor progression and resistance to various cancer therapies, making it a prime target for drug development.[1][2] This guide provides an objective comparison of the in vivo performance of Mcl-1 inhibitor 3, a potent and orally active macrocyclic inhibitor, against other notable Mcl-1 inhibitors, supported by experimental data.[3]
Comparative Efficacy of Mcl-1 Inhibitors
The in vivo efficacy of Mcl-1 inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of this compound and other key inhibitors.
Table 1: In Vivo Efficacy of this compound in Xenograft Models [3]
| Animal Model | Tumor Cell Line | Dosage and Administration | Key Findings | Toxicity |
| Nude Mice | OPM-2 (Multiple Myeloma) | 10, 30, or 60 mg/kg (Oral) | Dose-dependent tumor growth inhibition. 44% TGI at 30 mg/kg and 34% tumor regression at 60 mg/kg. | No body weight loss observed. |
| Nude Mice | HEK293 | 3, 10, or 30 mg/kg (Oral) | Disruption of the Mcl-1/Bak interaction was confirmed. | Not specified. |
Table 2: Comparison of In Vivo Efficacy with Other Mcl-1 Inhibitors
| Inhibitor | Animal Model | Tumor Cell Line | Dosage and Administration | Key Efficacy Results | Reference |
| S63845 | Xenograft Models | SCLC Cell Lines | Not Specified | Reduced tumor volumes comparable to cisplatin and etoposide. | [4] |
| AZD5991 | MOLP-8 Xenograft Model | MOLP-8 (Multiple Myeloma) | 30, 60, or 100 mg/kg | 30 mg/kg led to partial tumor regression; 60 or 100 mg/kg induced full tumor regression. | [5] |
| AMG-176 | Not Specified | CLL Primary Cells | Not Specified | Induced cell death via the mitochondrial pathway. Synergistic effect with venetoclax. | [4] |
| UMI-77 | BxPC-3 Xenograft Model | BxPC-3 (Pancreatic Cancer) | 60 mg/kg (IV) | Exhibited tumor growth inhibition. | [6] |
| Compound 26 | Hematological and Solid Tumor Xenograft Models | Mcl-1 Sensitive Cell Lines | Not Specified | Resulted in tumor regressions as a single agent. | [7][8] |
| VU661013 | MV-4-11 AML Model | MV-4-11 (AML) | Not Specified | Combination with venetoclax resulted in a survival benefit. | [9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow for evaluating Mcl-1 inhibitors.
Figure 1: Mcl-1 Signaling Pathway in Apoptosis.
Figure 2: In Vivo Efficacy Experimental Workflow.
Experimental Protocols
The following is a generalized protocol for in vivo validation of Mcl-1 inhibitors based on published studies.[3][7][8][10]
1. Cell Lines and Culture:
-
Human tumor cell lines such as OPM-2 (multiple myeloma), BxPC-3 (pancreatic cancer), or A427 (non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][7][10]
2. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.[3][7] Animal studies should be conducted in accordance with institutional and governmental guidelines.[7][8]
3. Tumor Implantation:
-
A suspension of tumor cells (e.g., 5-10 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.[7][10]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor diameters are measured regularly with calipers, and tumor volume is calculated.
-
When tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
This compound is administered orally at doses ranging from 10 to 60 mg/kg.[3] Other inhibitors may be administered intravenously or orally depending on their formulation.
5. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression.
-
Toxicity is assessed by monitoring body weight, clinical signs, and, in some cases, hematological parameters or organ histology.
6. Pharmacodynamic Analysis:
-
To confirm the on-target activity of the inhibitor, tumor samples can be collected at specified time points after treatment.
-
These samples are then analyzed for biomarkers such as the disruption of Mcl-1/pro-apoptotic protein interactions (e.g., Mcl-1/Bak) and the induction of apoptosis markers like cleaved caspase-3.[3][7]
Combination Therapies
A significant area of research is the combination of Mcl-1 inhibitors with other anticancer agents to overcome resistance and enhance efficacy.[11] Studies have shown synergistic effects when Mcl-1 inhibitors are combined with Bcl-2 inhibitors (like venetoclax), chemotherapy agents (such as docetaxel), or targeted therapies.[4][6][12] This approach holds promise for treating a broader range of cancers and improving patient outcomes.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of Mcl-1 Inhibitor 3 and Other Novel Mcl-1 Inhibitors
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of emerging Myeloid cell leukemia-1 (Mcl-1) inhibitors. This guide provides a comparative analysis of Mcl-1 Inhibitor 3 against other key inhibitors in development, supported by preclinical data and detailed experimental protocols.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is a key factor in the development and resistance of various cancers. This has led to the development of potent and selective Mcl-1 inhibitors. This guide focuses on the pharmacokinetic properties of "this compound," a potent, orally active macrocyclic inhibitor, in comparison to other notable Mcl-1 inhibitors: AMG-176, AZD5991, and S63845.[1][2][3]
Quantitative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for this compound and its comparators in mice.
| Inhibitor | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |
| This compound | 30 mg/kg, oral | 1300 | 4 | 9400 | 5.1 | - | - | 44 |
| AMG-176 | 10 mg/kg, oral | 1,110 | 2 | 4,210 | 2.2 | - | - | 56 |
| AZD5991 | 10 mg/kg, IV | ~3000 (at 24h) | - | - | - | - | - | N/A |
| S63845 | 25 mg/kg, IV | - | - | - | - | - | - | N/A |
Experimental Protocols
The pharmacokinetic data presented were generated using standard preclinical models and methodologies. Below are detailed protocols typical for such studies.
Oral Pharmacokinetic Study Protocol
A standard oral pharmacokinetic study in mice is conducted as follows:
-
Animal Model: Male or female mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old, are used. Animals are fasted overnight before dosing.
-
Formulation and Dosing: The test compound, such as this compound, is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% methylcellulose) for oral administration. A single dose is administered by oral gavage at a specific concentration (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Samples are typically collected via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate measurement of drug concentrations.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using non-compartmental analysis software.
Intravenous Pharmacokinetic Study Protocol
For compounds administered intravenously, such as AZD5991 and S63845, the protocol is similar, with the key difference being the route of administration:
-
Animal Model and Formulation: As with the oral study, appropriate mouse strains are used. The compound is formulated in a vehicle suitable for intravenous injection (e.g., a solution in saline or a solubilizing agent).
-
Dosing: A single bolus dose is administered via the tail vein.
-
Blood Sampling, Plasma Preparation, and Bioanalysis: These steps are carried out as described in the oral study protocol, with blood samples collected at appropriate time points post-injection (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Pharmacokinetic Analysis: The data is analyzed to determine parameters such as clearance (CL) and volume of distribution at steady state (Vss).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Figure 1: Mcl-1 Signaling Pathway in Apoptosis.
Figure 2: Experimental Workflow for a Pharmacokinetic Study.
References
- 1. Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Mcl-1 Inhibitor 3
This guide provides essential safety and logistical information for the proper disposal of Mcl-1 inhibitor 3, a potent research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: The information provided herein is based on general best practices for hazardous chemical waste disposal. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and follow all applicable federal, state, and local regulations, as well as your institution's specific environmental health and safety (EH&S) guidelines.
I. Immediate Safety and Handling Precautions
This compound is a potent, biologically active compound. Assume it is hazardous in the absence of definitive data to the contrary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Response: In case of a spill, immediately alert personnel in the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a designated hazardous waste container. Clean the spill area thoroughly. Report the spill to your institution's EH&S department.
II. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and to ensure compliant disposal.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Container Selection: Use only compatible, leak-proof containers with secure screw-on caps for waste collection.[1] The original manufacturer's container, if in good condition, is an ideal choice for disposing of unused or expired product.[2][3] Do not use food containers.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Segregation: Store this compound waste separately from other incompatible waste streams, such as acids, bases, and oxidizers.[2] Secondary containment should be used to capture any potential leaks and to segregate incompatible wastes.[1]
III. Step-by-Step Disposal Procedures
Follow these procedural steps for the safe disposal of different forms of this compound waste.
A. Unused or Expired Solid Compound:
-
Container: Keep the compound in its original, labeled container if possible.[3] If repackaging is necessary, use a compatible container and label it appropriately.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.
B. Contaminated Labware and Debris (Gloves, Wipes, etc.):
-
Collection: Place all solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) into a designated, clearly labeled hazardous waste bag or container.[1]
-
Packaging: For sharps such as needles or broken glass, use a designated sharps container.[1] Other solid waste should be double-bagged in clear plastic bags to allow for visual inspection by waste technicians.[1]
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's EH&S department.
C. Solutions Containing this compound:
-
No Drain Disposal: Do not dispose of solutions containing this compound down the drain.[4]
-
Collection: Collect all liquid waste in a compatible, leak-proof container with a secure screw-on cap.[1][2]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
Storage: Store the liquid waste container in secondary containment in the designated hazardous waste accumulation area.[1]
-
Disposal: Request a hazardous waste collection from your institution's EH&S department.
D. Empty Containers:
-
Decontamination: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.[5]
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste and dispose of it accordingly.[5]
-
Final Disposal: After triple-rinsing, the container may be disposed of in the regular trash, provided all hazardous chemical labels have been defaced.[5] Always check with your local regulations and institutional policies first.
IV. Data Presentation
The following table summarizes key quantitative parameters relevant to the handling and disposal of this compound waste.
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Do not exceed 90 days from the start of accumulation. | [1] |
| Maximum Quantity per Container | Fill containers to no more than 3/4 full to allow for expansion. | [3] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [1] |
| pH for Aqueous Waste (if applicable) | N/A - Do not dispose of down the drain. | [4] |
V. Mandatory Visualizations
Diagram 1: Mcl-1 Signaling Pathway
Caption: Mcl-1's role in the intrinsic apoptosis pathway and the mechanism of Mcl-1 inhibitors.
Diagram 2: Experimental Workflow for Mcl-1 Inhibitor Use and Waste Generation
Caption: A typical experimental workflow illustrating points of hazardous waste generation.
Diagram 3: Logical Flow for this compound Disposal
Caption: A decision-making flowchart for the proper disposal of this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
